molecular formula C15H26O B1675060 Longiborneol CAS No. 465-24-7

Longiborneol

Cat. No.: B1675060
CAS No.: 465-24-7
M. Wt: 222.37 g/mol
InChI Key: MNNFKQAYXGEKFA-MUGBGTHKSA-N
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Description

Juniperol is a natural product derived from Juniper species, designed for use in scientific research and development. Extracts and essential oils from Juniperus species have demonstrated significant bioactive potential in scientific studies. Research indicates that these compounds possess substantial antimicrobial and antifungal activity. One study showed that juniper essential oil was highly effective at inhibiting the growth of the plant pathogenic fungus Botrytis cinerea (gray mold), damaging its cell membranes and reducing the activity of its pathogenicity-related enzymes . The chemical composition of juniper-derived oils is complex, with major constituents typically including terpinen-4-ol, limonene, and sabinene, which contribute to their biological activity . Beyond antimicrobial effects, juniper extracts have also been investigated for their antioxidant and anti-inflammatory properties in various experimental models . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

465-24-7

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1R,2S,7S,8S,9R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)10-6-9-15(14,4)12(16)11(10)13/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+,14+,15+/m1/s1

InChI Key

MNNFKQAYXGEKFA-MUGBGTHKSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]3[C@H]1CC[C@]2([C@H]3O)C)(C)C

Canonical SMILES

CC1(CCCC2(C3C1C(C2(CC3)C)O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Longiborneol

Origin of Product

United States

Foundational & Exploratory

The Natural Provenance of Longiborneol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Longiborneol is a naturally occurring, tricyclic sesquiterpenoid alcohol with a complex bridged carbocyclic framework. As a member of the diverse terpenoid family, it holds potential interest for researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its extraction and identification, and a summary of its biosynthetic pathway in fungal systems. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Natural Sources of this compound

This compound has been identified in a select range of organisms across different biological kingdoms, including fungi, bryophytes (liverworts), and coniferous trees. While its presence is confirmed in these sources, quantitative data regarding its concentration or yield is not consistently reported in the scientific literature. The following table summarizes the primary known natural sources of this compound.

Biological KingdomPhylum/DivisionSpeciesCommon NameReference(s)
Fungi AscomycotaFusarium graminearum-
Plantae MarchantiophytaChiloscyphus pallescensPallid Pincerwort
Plantae PinophytaHesperocyparis macrocarpaMonterey Cypress
Plantae PinophytaPinus spp.Pine

Fungal Source: The plant-pathogenic fungus Fusarium graminearum is a notable producer of this compound. In this organism, this compound serves as a direct biosynthetic precursor to the mycotoxin culmorin (B1213837). The production of this compound is linked to the expression of the CLM1 gene, which encodes a specific this compound synthase.

Bryophyte Source: this compound has been reported in the liverwort Chiloscyphus pallescens, a type of non-vascular plant. Liverworts are known for producing a wide variety of sesquiterpenoids, often with unique stereochemistry compared to those found in higher plants.

Coniferous Sources: The presence of this compound has been confirmed in conifers. It has been identified in Hesperocyparis macrocarpa (commonly known as Monterey Cypress) and is also reported to be isolated from various pine (Pinus spp.) species. In these higher plants, it is often found as a constituent of the essential oil fraction, likely derived from its parent hydrocarbon, longifolene, which is a common component of pine resins.

Biosynthesis and Experimental Protocols

Fungal Biosynthesis of this compound

In Fusarium graminearum, this compound is synthesized via the mevalonate (B85504) pathway. The key steps involve the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), directly into the hydroxylated this compound molecule. This reaction is catalyzed by the enzyme this compound synthase, encoded by the CLM1 gene. The cyclization is terminated by quenching an intermediate carbocation with water, which introduces the hydroxyl group. Subsequently, this compound undergoes further enzymatic hydroxylation by a CYP450 monooxygenase, encoded by the Clm2 gene, to produce culmorin and other hydroxylated derivatives.

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) This compound This compound FPP->this compound this compound Synthase (CLM1) Culmorin Culmorin & Hydroxylated Derivatives This compound->Culmorin CYP450 Monooxygenase (Clm2)

Biosynthesis of this compound in Fusarium graminearum.
Experimental Protocols: Extraction, Isolation, and Identification

The following sections outline detailed methodologies for the extraction and analysis of this compound from fungal cultures and plant materials, based on established scientific protocols.

This protocol is adapted from methodologies described for the analysis of secondary metabolites from Fusarium species.

  • 1.1. Culture Conditions:

    • Inoculate F. graminearum into a suitable liquid medium (e.g., YES medium: 20 g/L yeast extract, 150 g/L sucrose).

    • Incubate the culture for 7-14 days at approximately 25-28°C with shaking (e.g., 180 rpm) to induce secondary metabolite production. This compound is known to accumulate transiently.

  • 1.2. Extraction:

    • Separate the fungal biomass from the culture broth via filtration or centrifugation.

    • Combine the mycelia and the broth for a whole-culture extraction.

    • Perform a liquid-liquid extraction by adding an equal volume of an organic solvent such as ethyl acetate (B1210297).

    • Agitate the mixture vigorously for at least 1 hour. For improved extraction efficiency, a mixture of hexane (B92381) and ethyl acetate (e.g., 85:15 v/v) can be utilized.

    • Separate the organic phase from the aqueous phase. Repeat the extraction process on the aqueous phase 2-3 times to maximize yield.

    • Combine all organic extracts.

  • 1.3. Concentration and Purification:

    • Dry the pooled organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove residual water.

    • Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator.

    • The resulting crude extract can be further purified using silica (B1680970) gel column chromatography if isolation of pure this compound is required. Elute with a gradient of solvents such as dichloromethane-methanol (e.g., 95:5 v/v).

This protocol describes a general method for obtaining essential oils rich in sesquiterpenoids from coniferous plant material.

  • 2.1. Sample Preparation:

    • Collect fresh plant material (e.g., leaves, twigs).

    • Fragment the material into smaller pieces to increase the surface area for extraction. Air-drying the material may increase the yield of essential oil.

  • 2.2. Hydrodistillation:

    • Place the prepared plant material into a large flask and add sufficient distilled water.

    • Subject the material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.

    • The essential oil, being less dense than water, will separate and can be collected.

  • 2.3. Sample Finishing:

    • Dry the collected essential oil over anhydrous sodium sulfate.

    • Store the final oil in a sealed, dark glass vial at 4°C prior to analysis.

GC-MS is the definitive analytical technique for identifying and quantifying volatile compounds like this compound in complex mixtures such as crude extracts or essential oils.

  • 3.1. Sample Preparation for GC-MS:

    • Dilute the crude extract or essential oil in a suitable volatile solvent (e.g., ethyl acetate, hexane, or dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).

  • 3.2. GC-MS Instrumental Parameters (General Protocol):

    • Gas Chromatograph: Agilent, Thermo Scientific, or equivalent system.

    • Column: A non-polar capillary column is typically used for terpene analysis. A common choice is an HP-5MS or DB-5MS (5% phenyl-methylpolysiloxane) column (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Injector: Split/splitless injector. A split ratio of 20:1 is common.

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: An example program suitable for sesquiterpene alcohols is:

      • Initial temperature: 120°C, hold for 1-2 minutes.

      • Ramp 1: Increase to 210°C at a rate of 15°C/min, hold for 1 minute.

      • Ramp 2: Increase to 260°C at a rate of 5°C/min, hold for 5-10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

      • Ion Source Temperature: ~230°C.

      • Transfer Line Temperature: ~280°C.

  • 3.3. Compound Identification:

    • The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard.

    • In the absence of a standard, tentative identification can be made by comparing the acquired mass spectrum with entries in spectral libraries such as NIST, Wiley, or Adams. The mass spectrum of this compound will show a characteristic fragmentation pattern, including its molecular ion peak (M⁺) at m/z 222.

Experimental Workflow cluster_0 Sample Source cluster_1 Extraction Fungal Fungal Culture (e.g., F. graminearum) LLE Liquid-Liquid Extraction (Ethyl Acetate) Fungal->LLE Plant Plant Material (e.g., H. macrocarpa) HD Hydrodistillation Plant->HD CrudeExtract Crude Extract / Essential Oil LLE->CrudeExtract HD->CrudeExtract Analysis GC-MS Analysis CrudeExtract->Analysis Data Data Processing: - Retention Time - Mass Spectrum Comparison - Library Matching (NIST/Wiley) Analysis->Data Result Identification of This compound Data->Result

General workflow for this compound extraction and identification.

Conclusion

This compound is a sesquiterpenoid alcohol found in specific fungal, bryophyte, and coniferous species. The fungus Fusarium graminearum stands out as a well-documented source where this compound functions as a key intermediate in the biosynthesis of culmorin. Standard phytochemical techniques, particularly hydrodistillation for essential oils and solvent extraction for fungal cultures, followed by GC-MS analysis, are effective for its isolation and identification. While its natural occurrence is established, there is a clear gap in the literature regarding the quantitative analysis of this compound in these sources. Future research should focus on quantifying its yield from these organisms and further exploring its potential biological activities, which remain largely uninvestigated.

The Quest for Longiborneol: A Technical Guide to Its Isolation and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Longiborneol (B1213909), a complex bicyclic sesquiterpenoid alcohol, has garnered interest within the scientific community for its potential biological activities. However, its low natural abundance in plant sources presents a significant hurdle for isolation and further investigation. This technical guide provides a comprehensive overview of the challenges associated with the extraction of this compound from flora and delves into the more prevalent and efficient synthetic methodologies that have been developed to access this intricate molecule.

The Challenge of Natural Abundance

A Generalized Approach to Terpenoid Extraction from Plants

Should a plant source with a viable concentration of this compound be identified, a general workflow for its isolation and purification could be conceptualized as follows. This process would involve initial extraction from the plant matrix, followed by a series of chromatographic steps to purify the target compound.

Experimental Workflow for Terpenoid Isolation

experimental_workflow plant_material Plant Material (e.g., leaves, stems) extraction Extraction (e.g., Maceration, Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Liquid-Liquid Partitioning) crude_extract->fractionation terpenoid_rich_fraction Terpenoid-Rich Fraction fractionation->terpenoid_rich_fraction column_chromatography Column Chromatography (Silica Gel) terpenoid_rich_fraction->column_chromatography partially_purified Partially Purified Fractions column_chromatography->partially_purified hplc Preparative HPLC partially_purified->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Generalized workflow for the isolation and purification of a terpenoid like this compound from a plant source.

Chemical Synthesis: A More Fruitful Avenue

Given the limitations of natural extraction, chemical synthesis has emerged as the primary method for obtaining this compound and its derivatives.[1][4][5][6][7][8] Synthetic approaches offer the advantage of producing larger quantities of the compound and also allow for the creation of structural analogs for structure-activity relationship (SAR) studies.

A notable synthetic strategy involves a multi-step process starting from a readily available chiral precursor, such as (S)-carvone.[1][2][4][5][8][9] This approach utilizes a series of chemical transformations to construct the complex bicyclo[2.2.1]heptane core of this compound.

Key Steps in a Reported Synthetic Route

A representative synthetic route to this compound is outlined below. This particular strategy is noteworthy for its efficiency and the ability to produce gram-scale quantities of the target molecule.[1][2]

StepTransformationStarting MaterialKey Reagents/ConditionsProduct
1Epoxidation(S)-carvonem-CPBAEpoxy-carvone
2Reductive CyclizationEpoxy-carvoneTi(III)Cyclobutanol intermediate
3Semipinacol RearrangementCyclobutanol intermediateBrønsted acid8-hydroxycamphor
4Oxidation8-hydroxycamphorOxidizing agentAldehyde intermediate
5Wittig OlefinationAldehyde intermediatePhosphonium ylideSkipped-diene intermediate
6Radical CyclizationSkipped-diene intermediateMetal-hydride hydrogen atom transfer (MHAT)Longicamphor
7ReductionLongicamphorDissolving metal conditionsThis compound
Logical Flow of the Synthetic Strategy

The logic of this synthetic pathway is to build the complex carbon skeleton of this compound in a controlled and stereoselective manner from a simpler, chiral starting material.

synthetic_strategy start Readily Available Chiral Precursor ((S)-carvone) scaffold_remodeling Scaffold Remodeling start->scaffold_remodeling key_intermediate Key Intermediate (8-hydroxycamphor) scaffold_remodeling->key_intermediate fragment_coupling Fragment Coupling (Wittig Olefination) key_intermediate->fragment_coupling acyclic_precursor Acyclic Precursor fragment_coupling->acyclic_precursor cyclization Key Cyclization (Radical Cyclization) acyclic_precursor->cyclization bicyclic_core Bicyclic Core (Longicamphor) cyclization->bicyclic_core final_reduction Final Functional Group Interconversion bicyclic_core->final_reduction target_molecule Target Molecule (this compound) final_reduction->target_molecule

Caption: Logical progression of the total synthesis of this compound from a chiral precursor.

Purification and Characterization

Regardless of the source, whether from a hypothetical natural extraction or a chemical synthesis, the final product must be purified and its identity confirmed. The purification of this compound, being a solid alcohol, can be achieved through several techniques.

Purification Techniques
  • Column Chromatography: This is a fundamental technique for separating compounds based on their polarity.[10] For this compound, silica (B1680970) gel is a common stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate).[9]

  • Recrystallization: This method is highly effective for purifying solid compounds.[10] A suitable solvent system is chosen in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, allowing for the formation of pure crystals upon cooling.

  • Sublimation: This technique can be used to separate this compound from non-volatile impurities.[10]

Analytical Characterization

The identity and purity of the isolated or synthesized this compound are confirmed using a combination of spectroscopic and analytical methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds like this compound.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise chemical structure of the molecule.[10]

  • Infrared (IR) Spectroscopy: This method helps to identify the functional groups present in the molecule, such as the hydroxyl group in this compound.[10]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric purity of the synthesized this compound.[10]

References

Biosynthesis pathway of Longiborneol in fungi

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the biosynthesis of longiborneol (B1213909) in fungi, tailored for researchers, scientists, and drug development professionals.

Abstract

This compound, a bicyclic sesquiterpenoid alcohol, has garnered interest for its potential pharmacological activities. Its biosynthesis in fungi represents a fascinating example of terpene metabolism, starting from the central metabolite farnesyl pyrophosphate (FPP). This document provides a detailed overview of the enzymatic transformation of FPP into this compound, focusing on the key enzyme, this compound synthase. We present a summary of the quantitative data available, detailed experimental methodologies for pathway elucidation, and visual diagrams to illustrate the biochemical cascade and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers investigating fungal secondary metabolism and those interested in the potential biotechnological production of this compound.

Introduction

Fungi are prolific producers of a diverse array of secondary metabolites, including a vast number of terpenoids. These compounds are synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which generate the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The subsequent head-to-tail condensation of these units by prenyltransferases yields geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and geranylgeranyl pyrophosphate (GGPP; C20), the respective precursors for monoterpenes, sesquiterpenes, and diterpenes.

This compound is a sesquiterpenoid alcohol belonging to the tricyclic longifolene (B8805489) family of natural products. Its biosynthesis is of significant interest due to its unique carbon skeleton and potential biological activities. The key step in its formation is the cyclization of the linear precursor, FPP, a reaction catalyzed by a specific class of enzymes known as terpene synthases or cyclases.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in fungi initiates from farnesyl pyrophosphate (FPP), the central precursor for all sesquiterpenoids. The pathway is primarily a two-step enzymatic process involving a terpene synthase and a cytochrome P450 monooxygenase.

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The first and most critical step is the complex cyclization of the linear FPP molecule into the tricyclic hydrocarbon olefin, (+)-longifolene. This reaction is catalyzed by the enzyme longifolene synthase . The reaction proceeds through a series of carbocationic intermediates, involving multiple cyclization and rearrangement steps, ultimately leading to the formation of the characteristic 6-7-5 fused ring system of longifolene.

Step 2: Hydroxylation of (+)-Longifolene

Following the formation of the hydrocarbon backbone, a hydroxyl group is introduced to yield this compound. This hydroxylation reaction is typically catalyzed by a cytochrome P450 monooxygenase . These enzymes are heme-thiolate proteins that utilize molecular oxygen and NADPH as a cofactor to introduce an oxygen atom into a substrate. In the case of this compound biosynthesis, the P450 enzyme specifically hydroxylates (+)-longifolene at a particular carbon position to produce the final alcohol product.

This compound Biosynthesis Pathway Biosynthesis of this compound from FPP FPP Farnesyl Pyrophosphate (FPP) Longifolene (+)-Longifolene FPP->Longifolene Cyclization This compound This compound Longifolene->this compound Hydroxylation Enzyme1 Longifolene Synthase Enzyme1->FPP Enzyme2 Cytochrome P450 Monooxygenase Enzyme2->Longifolene

Caption: The enzymatic conversion of Farnesyl Pyrophosphate (FPP) to this compound.

Quantitative Data

EnzymeSubstrateProduct(s)Km (µM)kcat (s-1)Source OrganismReference
Longifolene Synthase(2E,6E)-Farnesyl DiphosphateLongifolene (~61%), α-Longipinene (~15%), Longicyclene (~6%)N/AN/APicea abies (Norway Spruce)[1][2]
Fungal Terpene Synthases (General)GPP or FPPVarious mono- and sesquiterpenes0.5 - 100.01 - 1.0Various FungiGeneral knowledge from terpene synthase literature
Cytochrome P450s (General)Terpene HydrocarbonsHydroxylated TerpenesHighly variableHighly variableVarious Fungi[3][4][5]

Note: The data for longifolene synthase is from a plant source, as detailed fungal-specific kinetic data for this particular enzyme is limited in publicly accessible literature. However, the product distribution provides a crucial benchmark. The kinetic parameters for fungal terpene synthases and P450s are presented as a general range, as these values are highly specific to the individual enzyme and reaction conditions.

Experimental Protocols

The elucidation of a biosynthetic pathway such as that for this compound involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for the key experiments.

Gene Identification and Cloning

Objective: To identify and isolate the genes encoding longifolene synthase and the specific cytochrome P450 monooxygenase from a this compound-producing fungus.

Methodology:

  • Genome Mining: The genome of the target fungus is sequenced. Putative terpene synthase genes are identified by searching for conserved motifs, such as the DDxxD and NSE/DTE motifs.[6] Putative P450 genes are identified by searching for the conserved heme-binding domain.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from fungal mycelia grown under conditions that favor this compound production. First-strand cDNA is synthesized using a reverse transcriptase.

  • PCR Amplification: Gene-specific primers are designed based on the genomic sequence to amplify the full-length coding sequences of the candidate genes from the cDNA library.

  • Cloning: The amplified PCR products are cloned into an appropriate expression vector (e.g., pET series for E. coli or a yeast expression vector).

Heterologous Protein Expression and Purification

Objective: To produce and purify the recombinant longifolene synthase and cytochrome P450 for in vitro characterization.

Methodology:

  • Transformation: The expression vectors containing the genes of interest are transformed into a suitable expression host, such as Escherichia coli BL21(DE3) or Saccharomyces cerevisiae.

  • Protein Expression: The transformed cells are cultured to an optimal density, and protein expression is induced (e.g., with IPTG for E. coli).

  • Cell Lysis: Cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization in a suitable buffer.

  • Protein Purification: The recombinant proteins, often engineered with a purification tag (e.g., His-tag), are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). Protein purity is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified enzymes.

Methodology for Longifolene Synthase:

  • Reaction Setup: The standard reaction mixture contains a suitable buffer (e.g., 25 mM HEPES, pH 7.4), the substrate FPP (e.g., 2 mM), a divalent metal cofactor (e.g., 15 mM MgCl2), and the purified enzyme (40-50 µg) in a total volume of 100 µl.[7]

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

  • Product Extraction: The volatile products are extracted from the reaction mixture using an organic solvent (e.g., hexane) or collected using a solid-phase microextraction (SPME) fiber.

  • Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction products by comparing their mass spectra and retention times with authentic standards.

Methodology for Cytochrome P450 Monooxygenase:

  • Reaction Setup: The reaction mixture typically includes the purified P450 enzyme, its redox partner (cytochrome P450 reductase), the substrate ((+)-longifolene), a buffer, and an NADPH regenerating system.

  • Incubation and Analysis: Similar to the terpene synthase assay, the reaction is incubated, and the products are extracted and analyzed by GC-MS or HPLC to identify the hydroxylated products.

Experimental_Workflow Workflow for Characterizing Biosynthetic Enzymes cluster_0 Gene Discovery cluster_1 Protein Production cluster_2 Functional Analysis GenomeMining Genome Mining GeneCloning Gene Cloning GenomeMining->GeneCloning HeterologousExpression Heterologous Expression GeneCloning->HeterologousExpression ProteinPurification Protein Purification HeterologousExpression->ProteinPurification EnzymeAssay In Vitro Enzyme Assay ProteinPurification->EnzymeAssay ProductAnalysis Product Analysis (GC-MS) EnzymeAssay->ProductAnalysis

Caption: A generalized experimental workflow for the identification and characterization of enzymes.

Conclusion

The biosynthesis of this compound in fungi is a two-step process initiated by the cyclization of FPP to (+)-longifolene by a longifolene synthase, followed by hydroxylation catalyzed by a cytochrome P450 monooxygenase. While the general pathway is understood, detailed characterization of the specific enzymes from various fungal sources is an active area of research. The experimental protocols outlined in this guide provide a framework for the identification, cloning, and functional characterization of the genes and enzymes involved in this pathway. A deeper understanding of the biosynthesis of this compound and other terpenoids will be crucial for their sustainable production through metabolic engineering and synthetic biology approaches, with potential applications in the pharmaceutical and biotechnology industries.

References

Longiborneol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longiborneol, also known as Juniperol, is a naturally occurring sesquiterpenoid alcohol with a complex polycyclic structure. As a member of the vast family of terpenoids, which are of significant interest to the pharmaceutical and fragrance industries, this compound presents a compelling subject for scientific investigation. This technical guide provides a detailed overview of this compound, focusing on its chemical identity, molecular structure, synthesis, and an exploration of its potential biological activities based on related compounds.

Chemical Identity and Molecular Structure

This compound is a tricyclic sesquiterpenoid with a characteristic bridged ring system. Its chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 465-24-7[1][2][3]
Molecular Formula C₁₅H₂₆O[1][2]
Molecular Weight 222.37 g/mol [2][4]
IUPAC Name (1R,2S,7S,8S,9R)-2,6,6,9-tetramethyltricyclo[5.4.0.0²,⁹]undecan-8-ol[4]
Synonyms Juniperol, (+)-Longiborneol[1][3]
Melting Point 112°C[3]
Boiling Point 303.56°C (estimated)[3]

Molecular Structure:

The structure of this compound is characterized by a tricyclo[5.4.0.0²,⁹]undecane skeleton with four methyl groups and a hydroxyl group. The stereochemistry of the molecule is crucial for its properties and biological activity.

this compound Molecular Structure

Figure 1: 2D and 3D representations of the molecular structure of this compound.

Experimental Protocols: Total Synthesis of this compound

The total synthesis of this compound has been a subject of interest in organic chemistry due to its complex architecture. One of the notable synthetic routes commences from the readily available chiral starting material, (S)-carvone. This approach involves a strategic skeletal remodeling to construct the intricate polycyclic core of this compound.

Retrosynthetic Analysis from (S)-Carvone

A plausible retrosynthesis of this compound from (S)-carvone is outlined below. This strategy focuses on the initial formation of a bicyclo[2.2.1]heptane system, which is a key structural motif within this compound, followed by the construction of the remaining seven-membered ring.

G This compound This compound Intermediate1 Tricyclic Ketone Intermediate This compound->Intermediate1 Intermediate2 Bicyclic Alkene Intermediate Intermediate1->Intermediate2 Intermediate3 8-Hydroxycamphor Derivative Intermediate2->Intermediate3 Carvone (S)-Carvone Intermediate3->Carvone G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Inflammatory_Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Inhibits IkB->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates This compound This compound This compound->IKK Inhibits (Hypothesized) Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Induces

References

Spectroscopic Profile of Longiborneol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid Longiborneol. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, experimental protocols, and a workflow for structural elucidation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

¹H NMR Spectroscopic Data
Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Integration Assignment
3.86d5.31HH-8
2.01 - 1.94m1H
1.87 - 1.79m1H
1.77 - 1.69m1H
1.68 - 1.59m2H
1.58 - 1.49m1H
1.48 - 1.39m2H
1.38 - 1.28m2H
1.23s3HCH₃
1.01s3HCH₃
0.90s3HCH₃
0.88s3HCH₃
¹³C NMR Spectroscopic Data
Chemical Shift (δ) [ppm] Carbon Type
78.1CH
53.0C
49.5CH
47.8C
42.5CH₂
38.9C
34.1CH₂
33.8CH₃
28.5CH₂
27.2CH₃
26.8CH₂
25.9CH₂
24.5CH₃
20.9CH₃
19.4CH₂
Infrared (IR) Spectroscopic Data
Wavenumber (ν) [cm⁻¹] Functional Group Assignment
3446O-H stretch
2924C-H stretch (alkane)
2868C-H stretch (alkane)
1465C-H bend (alkane)
1376C-H rock (alkane)
1059C-O stretch
High-Resolution Mass Spectrometry (HRMS) Data
Parameter Value
Ionization Mode ESI
Mass Analyzer TOF
Calculated Mass [M+H]⁺ 223.2056
Observed Mass [M+H]⁺ 223.2055

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AV-600 spectrometer operating at 600 MHz for ¹H and 151 MHz for ¹³C nuclei.[1] Samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (δ 7.26 for ¹H and δ 77.16 for ¹³C).[1] Data for ¹H NMR are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant(s) in Hertz (Hz), and integration.

Infrared Spectroscopy

Infrared spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The spectrum was acquired in the range of 4000-400 cm⁻¹ using a thin film of the sample on a NaCl plate.

High-Resolution Mass Spectrometry

High-resolution mass spectra were obtained using an Agilent 6545 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol (B129727) and introduced into the mass spectrometer via a syringe pump.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification A Natural Source B Extraction A->B C Chromatographic Separation (e.g., Column, HPLC) B->C D Mass Spectrometry (MS) - Molecular Formula C->D Sample E Infrared (IR) Spectroscopy - Functional Groups C->E Sample F 1D NMR Spectroscopy (¹H, ¹³C) - Carbon Skeleton & Proton Environment C->F Sample H Data Integration & Analysis D->H E->H G 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Connectivity & Spatial Relationships F->G Further Analysis F->H G->H I Proposed Structure H->I J Comparison with Literature Data or Computational Prediction I->J K Final Structure Confirmation J->K

A generalized workflow for the isolation and structural elucidation of a natural product.

Biological Activity

While extensive biological studies on this compound are limited, related terpenoids have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[2][3][4] Further investigation into the pharmacological profile of this compound is warranted to explore its potential therapeutic applications.

References

Longiborneol: A Comprehensive Technical Guide on its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longiborneol, a bicyclic sesquiterpenoid alcohol, has been a subject of interest in the field of natural product chemistry due to its complex bridged ring system. This technical guide provides an in-depth overview of the discovery, history, and synthesis of this compound. It details the initial isolation from natural sources, chronicles the evolution of its total synthesis, and presents key experimental protocols. Quantitative data is summarized in structured tables, and logical relationships in synthesis are visualized through Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and Natural Occurrence

(+)-Longiborneol was first reported as a constituent of the essential oils of higher plants. Its natural occurrence has been identified in the liverwort Chiloscyphus pallescens and the Monterey Cypress, Hesperocyparis macrocarpa (previously classified as Cupressus macrocarpa).[1] While the initial isolation from C. pallescens is less documented in readily available literature, the investigation of H. macrocarpa foliage has been more extensively reported.

Isolation from Hesperocyparis macrocarpa

A significant study on the chemical composition of the foliage of Hesperocyparis macrocarpa led to the identification of numerous sesquiterpenes, including this compound (also referred to in historical literature as juniperol or macrocarpol).[1]

The isolation of this compound from H. macrocarpa typically involves the following steps, as inferred from general procedures for essential oil analysis and sesquiterpene isolation:

  • Plant Material Collection and Preparation: Fresh foliage of H. macrocarpa is collected and air-dried or used fresh. The material is then ground or chopped to increase the surface area for extraction.

  • Extraction: The prepared plant material is subjected to hydrodistillation or steam distillation for several hours to extract the volatile essential oil. Alternatively, solvent extraction using a non-polar solvent like hexane (B92381) or dichloromethane (B109758) can be employed, followed by removal of the solvent under reduced pressure.

  • Fractionation: The crude essential oil or extract is then fractionated using column chromatography on silica (B1680970) gel or alumina. A gradient elution system with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297) mixtures) is used to separate the components based on their polarity.

  • Purification and Identification: Fractions containing compounds with similar retention factors are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The structure of the isolated pure compound is then elucidated using spectroscopic methods, including:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

    • Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl group in this compound.

    • Optical Rotation: To determine the stereochemistry of the molecule.

History of Total Synthesis

The unique tricyclic structure of this compound has made it an attractive target for total synthesis, serving as a platform for the development and validation of new synthetic methodologies.

Early Synthetic Efforts

Early synthetic approaches to this compound and its parent hydrocarbon, longifolene, were pioneered by prominent chemists. These initial routes were often lengthy and focused on the construction of the complex carbon skeleton. An early total synthesis of (+)-longicamphor and (+)-longiborneol was reported by Steven C. Welch and Roland L. Walters in 1973.[1]

The Sarpong Synthesis: A Concise and Unified Approach

More recently, a highly efficient and concise total synthesis of this compound was developed by the research group of Richmond Sarpong.[2][3] This approach is notable for its use of a "camphor first" strategy, which leverages the readily available chiral pool starting material, (S)-carvone, to construct the bicyclo[2.2.1]heptane core of this compound early in the synthetic sequence. This strategy stands in contrast to earlier approaches that often formed this bicyclic system in later stages. The Sarpong synthesis is currently the shortest reported route to this compound.

Synthetic Route Starting Material Number of Steps Overall Yield Key Features
Welch & Walters (1973) Not readily availableNot readily availableNot readily availableEarly total synthesis of the racemic compound.
Sarpong et al. (2022) (S)-Carvone930%"Camphor first" strategy, concise, unified approach to this compound and its congeners.[3]

The following is a description of the key transformations in the Sarpong synthesis:

  • Skeletal Remodeling of (S)-Carvone: The synthesis commences with a three-step sequence from (S)-carvone to construct a functionalized camphor (B46023) derivative. This involves an epoxidation of the isopropenyl group, followed by a Ti(III)-mediated reductive cyclization to form a cyclobutanol, which then undergoes a semi-pinacol rearrangement to afford the bicyclo[2.2.1]heptane core.[3]

  • Radical Cyclization: A key step involves a metal-hydride hydrogen atom transfer (MHAT)-initiated radical cyclization to construct the seven-membered ring of the this compound skeleton.[2]

  • Final Reduction: The synthesis is completed by a diastereoselective reduction of the ketone functionality to furnish the alcohol moiety of this compound.[2]

Visualizing Synthetic Pathways

The logical flow of the modern synthetic approaches to this compound can be effectively visualized using diagrams.

Sarpong_Retrosynthesis This compound This compound Intermediate_A Tricyclic Ketone Intermediate This compound->Intermediate_A Reduction Intermediate_B Functionalized Camphor Derivative Intermediate_A->Intermediate_B Radical Cyclization Carvone (S)-Carvone Intermediate_B->Carvone Skeletal Remodeling Sarpong_Forward_Synthesis Carvone (S)-Carvone Functionalized_Camphor Functionalized Camphor Derivative Carvone->Functionalized_Camphor Skeletal Remodeling (3 steps) Tricyclic_Ketone Tricyclic Ketone Intermediate Functionalized_Camphor->Tricyclic_Ketone MHAT Radical Cyclization This compound This compound Tricyclic_Ketone->this compound Diastereoselective Reduction

References

An In-Depth Technical Guide to Longiborneol and its Relationship to the Bornane Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of longiborneol (B1213909), a sesquiterpenoid natural product, with a particular focus on its structural relationship to the bornane skeleton. It details the physicochemical properties of this compound, outlines state-of-the-art synthetic methodologies for its preparation, and explores its known biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development by consolidating key technical information, including detailed experimental protocols and structured data for comparative analysis.

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol characterized by a complex tricyclic carbon framework. Central to its structure is the bicyclo[2.2.1]heptane system, commonly known as the bornane skeleton. The bornane core is a prevalent motif in a variety of terpenoid natural products, including the well-known camphor.[1][2] The rigid, bridged ring system of the bornane skeleton imparts unique stereochemical and conformational properties to molecules that contain it, making them intriguing targets for total synthesis and valuable chiral building blocks.

This guide will elucidate the structural relationship between this compound and the parent bornane skeleton, present its physicochemical data, describe detailed synthetic approaches, and summarize the current understanding of its biological potential.

The Bornane Skeleton and its Relation to this compound

The bornane skeleton is a saturated bicyclic hydrocarbon with the systematic name 1,7,7-trimethylbicyclo[2.2.1]heptane. This rigid framework is the foundation for a class of monoterpenoids and sesquiterpenoids. This compound is a more complex derivative, a sesquiterpenoid that incorporates the bornane substructure within a larger tricyclic system. The relationship can be visualized as the fusion of an additional ring system to the fundamental bornane core, resulting in the characteristic structure of this compound.

The following diagram illustrates the core bornane skeleton and the structure of this compound, highlighting their structural relationship.

G cluster_bornane Bornane Skeleton cluster_this compound This compound bornane_node longiborneol_node bornane_node->longiborneol_node Incorporated within

Chemical Structures of Bornane and this compound

Figure 1: Structural relationship between the bornane skeleton and this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its identification and characterization in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₆O[3]
Molecular Weight 222.37 g/mol [3]
CAS Number 465-24-7[3]
Melting Point 106-107 °C
Appearance White to pale yellow crystals
¹H NMR Spectroscopic data available in supplementary information of cited literature.[2]
¹³C NMR Spectroscopic data available in supplementary information of cited literature.[2]

Synthesis of this compound

The total synthesis of this compound has been a subject of interest in the synthetic chemistry community. A notable and efficient approach has been developed by Sarpong and coworkers, which utilizes a "functionalized camphor" strategy starting from the readily available chiral pool terpene, (S)-carvone.[1][2] This strategy is advantageous as it retains the inherent stereochemistry and a significant portion of the carbon framework from the starting material.

The retrosynthetic analysis for this approach is depicted in the following diagram:

retrosynthesis This compound This compound longicamphor Longicamphor This compound->longicamphor Diastereoselective Reduction tricycle_15 Tricyclic Intermediate (15) longicamphor->tricycle_15 Hydrogenation skipped_diene Skipped Diene Intermediate tricycle_15->skipped_diene MHAT Cyclization hydroxycamphor 8-Hydroxycamphor skipped_diene->hydroxycamphor Wittig Olefination cyclobutanol (B46151) Cyclobutanol Intermediate hydroxycamphor->cyclobutanol Semipinacol Rearrangement carvone (S)-Carvone cyclobutanol->carvone Epoxidation & Reductive Cyclization

Figure 2: Retrosynthetic analysis of this compound from (S)-carvone.

Key Experimental Protocols

The following are detailed methodologies for key steps in the synthesis of this compound as reported by Sarpong and coworkers.[4]

Protocol 1: Synthesis of 8-Hydroxycamphor from (S)-Carvone

This multi-step process involves the initial epoxidation of (S)-carvone, followed by a Ti(III)-mediated reductive cyclization to a cyclobutanol intermediate, which then undergoes a Brønsted acid-mediated semipinacol rearrangement.[1][4]

  • Step 1: Epoxidation of (S)-Carvone.

    • To a solution of (S)-carvone in a suitable solvent such as dichloromethane, add an epoxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

    • The reaction is typically carried out at 0 °C to room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Work-up involves quenching with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and extraction with an organic solvent.

  • Step 2: Ti(III)-mediated Reductive Cyclization.

    • The epoxy-carvone from the previous step is subjected to a reductive cyclization using a Ti(III) reagent, such as that generated from TiCl₄ and a reducing agent (e.g., Zn dust).

    • This reaction forms the key cyclobutanol intermediate as a mixture of diastereomers.

  • Step 3: Semipinacol Rearrangement to 8-Hydroxycamphor.

    • The cyclobutanol intermediate is treated with a Brønsted acid (e.g., p-toluenesulfonic acid) in a suitable solvent.

    • This acid-catalyzed rearrangement yields 8-hydroxycamphor.

Protocol 2: Synthesis of Longicamphor from 8-Hydroxycamphor

This sequence involves the oxidation of 8-hydroxycamphor, a Wittig reaction to install the side chain, and a subsequent metal-mediated hydrogen atom transfer (MHAT) cyclization followed by hydrogenation.[1]

  • Step 1: Oxidation to Aldehyde.

    • The primary alcohol of 8-hydroxycamphor is oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation.

  • Step 2: Wittig Olefination.

    • The aldehyde is then reacted with a suitable phosphonium (B103445) ylide in a Wittig reaction to form a skipped-diene intermediate.

  • Step 3: MHAT-initiated Cyclization.

    • The skipped-diene is subjected to an unusual metal-mediated hydrogen atom transfer (MHAT) initiated cyclization to construct the this compound skeleton.[1] This step is crucial for the formation of the tricyclic core.

  • Step 4: Hydrogenation.

    • The resulting disubstituted alkene in the tricyclic intermediate is hydrogenated, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst, to yield longicamphor.[1]

Protocol 3: Diastereoselective Reduction of Longicamphor to this compound

The final step is the diastereoselective reduction of the ketone in longicamphor to the corresponding alcohol, this compound.[1]

  • A dissolving metal reduction, for example using sodium in an alcohol solvent, is employed for the diastereoselective reduction of the ketone in longicamphor.

  • This reduction preferentially forms the endo-alcohol, this compound.

  • Purification is typically achieved through column chromatography.

Biological Activity

The biological activities of many terpenoids are of significant interest to the pharmaceutical industry. While the parent compound, borneol, has been investigated for various properties, including anti-inflammatory effects, specific biological studies on this compound are less common.

Anti-inflammatory Activity

This compound has been identified as a constituent of the essential oil from Pinus koraiensis wood. In a study investigating the anti-inflammatory constituents of this essential oil, fractions containing this compound were shown to downregulate the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RBL-2H3 cells. While this points to a potential anti-inflammatory role for this compound, further studies on the isolated compound are required to definitively characterize its activity and mechanism of action.

Anticancer and Other Activities

To date, there is a lack of significant published research specifically investigating the anticancer or cytotoxic properties of this compound. Structurally related terpenes and other natural products containing the bornane skeleton have been explored for such activities, suggesting that this compound could be a candidate for future screening and investigation in this area. The unique and rigid structure of this compound makes it an interesting scaffold for the design of novel therapeutic agents.

The following diagram illustrates the current understanding of this compound's biological context and potential for future research.

biological_activity This compound This compound pinus_oil Constituent of Pinus koraiensis oil This compound->pinus_oil future_research Future Research Areas This compound->future_research anti_inflammatory Potential Anti-inflammatory Activity (in oil fraction) pinus_oil->anti_inflammatory anticancer Anticancer Activity (unexplored) future_research->anticancer other_activities Other Bioactivities (unexplored) future_research->other_activities

Figure 3: Biological context and future research directions for this compound.

Conclusion

This compound, a structurally complex sesquiterpenoid, is intrinsically linked to the fundamental bornane skeleton. This guide has provided a detailed overview of its chemical nature, including its physicochemical properties and a state-of-the-art synthetic route from (S)-carvone. The presented experimental protocols offer a practical guide for its laboratory preparation. While preliminary evidence suggests potential anti-inflammatory activity, the full biological profile of this compound remains largely unexplored, presenting a compelling opportunity for future research in drug discovery and development. The unique stereochemistry and rigid framework of this compound make it a promising scaffold for the development of novel therapeutic agents.

References

Unveiling the Therapeutic Potential of Longiborneol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Longiborneol (B1213909), a tricyclic sesquiterpenoid, and its synthetic derivatives are emerging as a promising class of compounds with a diverse range of potential biological activities. This technical guide provides an in-depth overview of the current state of research into the anticancer, anti-inflammatory, and antimicrobial properties of these molecules. By summarizing available quantitative data, detailing experimental methodologies, and visualizing key cellular pathways, this document aims to serve as a valuable resource for the scientific community engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

While direct studies on the anticancer effects of a broad range of this compound derivatives are limited, research on structurally related sesquiterpenoids, such as isolongifolene (B72527) and longifolene (B8805489), provides compelling evidence for their potential as cytotoxic agents.

Quantitative Anticancer Data

A series of novel isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for the most potent of these compounds are presented in Table 1. Additionally, the cytotoxic potential of longifolene has been investigated, with its IC50 values against prostate and oral cancer cell lines, as well as a normal cell line, detailed in Table 2.

Table 1: Anticancer Activity of Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine Derivative 4i

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.33 ± 0.24
HeLaCervical Cancer0.52 ± 0.13
HepG2Liver Cancer3.09 ± 0.11

Table 2: Cytotoxic Activity of Longifolene

Cell LineCell TypeIC50 (µg/mL)
DU-145Prostate Cancer78.64
SCC-29BOral Cancer88.92
VeroNormal Kidney Cells246.3
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

anticancer_workflow cluster_prep Cell and Compound Preparation cluster_treatment Treatment and Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed cancer cells in 96-well plate treat_cells Treat cells with This compound derivatives prep_cells->treat_cells prep_compounds Prepare serial dilutions of this compound derivatives prep_compounds->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilizing agent incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate % viability and IC50 values read_absorbance->calculate_ic50

Anticancer cytotoxicity experimental workflow.
Putative Anticancer Signaling Pathways

Studies on isolongifolanone (B1589518) derivatives suggest that these compounds can induce apoptosis in cancer cells. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which leads to altered mitochondrial membrane potential and subsequent activation of the apoptotic cascade. The p53 signaling pathway, a critical regulator of cell cycle and apoptosis, is also implicated.

anticancer_pathway This compound This compound Derivatives ROS Increased ROS Production This compound->ROS p53 p53 Activation This compound->p53 Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase p53->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Putative anticancer signaling pathway.

Anti-inflammatory Activity

Sesquiterpenoids are well-documented for their anti-inflammatory properties. While specific quantitative data for this compound derivatives is not yet widely available, the general mechanisms of action for this class of compounds provide a strong basis for their potential in modulating inflammatory responses.

Quantitative Anti-inflammatory Data

Data from a study on cedrol (B397079), a structurally similar sesquiterpenoid alcohol found in the essential oil of Juniperus morrisonicola, demonstrates potent anti-inflammatory activity, as shown in Table 3.

Table 3: Anti-inflammatory Activity of Cedrol and Related Compounds

CompoundIC50 (µM) for NO Inhibition
Widdrol24.7
Thujopsene30.3
Cedrol41.1
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

A common in vitro method to screen for anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator. The Griess assay is used to measure nitrite (B80452), a stable and nonvolatile breakdown product of NO.

Procedure:

  • Cell Seeding: RAW 264.7 macrophages are seeded in a 96-well plate and allowed to adhere.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours).

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The collected supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a short incubation period, the absorbance of the resulting azo dye is measured at approximately 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.

anti_inflammatory_workflow cluster_prep Cell and Compound Preparation cluster_treatment Treatment and Stimulation cluster_assay Griess Assay for Nitrite cluster_analysis Data Analysis prep_cells Seed RAW 246.7 macrophages in 96-well plate treat_cells Pre-treat cells with This compound derivatives prep_cells->treat_cells prep_compounds Prepare serial dilutions of this compound derivatives prep_compounds->treat_cells stimulate_cells Stimulate with LPS (1 µg/mL) treat_cells->stimulate_cells incubate_cells Incubate for 24 hours stimulate_cells->incubate_cells collect_supernatant Collect cell supernatant incubate_cells->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess read_absorbance Measure absorbance at 540 nm add_griess->read_absorbance calculate_inhibition Calculate % NO inhibition and IC50 values read_absorbance->calculate_inhibition

Anti-inflammatory experimental workflow.
Anti-inflammatory Signaling Pathways

Sesquiterpenoids are known to exert their anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, they can reduce the expression of pro-inflammatory genes and the production of inflammatory mediators.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK This compound This compound Derivatives This compound->MAPK inhibits This compound->IKK inhibits Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK->Pro_inflammatory IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Pro_inflammatory translocates to nucleus

Anti-inflammatory signaling pathways.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives can be inferred from studies on other terpenoids and sesquiterpenoids. These compounds have demonstrated activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

A study on the antifungal activity of cedrol against the plant pathogenic fungus Phellinus noxius provides IC50 values that highlight its potency (Table 4).

Table 4: Antifungal Activity of Cedrol

CompoundOrganismIC50 (µg/mL)
CedrolPhellinus noxius15.7
Triflumizole (control)Phellinus noxius32.1
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The growth of the microorganism is assessed after incubation.

Procedure:

  • Compound Dilution: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared to a specific cell density.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density.

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of This compound derivatives in broth inoculate_plate Inoculate 96-well plate with microbial suspension prep_compounds->inoculate_plate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate_plate incubate_plate Incubate under optimal growth conditions inoculate_plate->incubate_plate read_growth Observe for visible growth (or measure OD) incubate_plate->read_growth determine_mic Determine Minimum Inhibitory Concentration (MIC) read_growth->determine_mic

Antimicrobial MIC experimental workflow.
Antimicrobial Mechanisms of Action

The antimicrobial activity of terpenoids is generally attributed to their ability to disrupt the microbial cell membrane. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity and function. This can result in the leakage of intracellular components, disruption of ion gradients, and ultimately, cell death. Other proposed mechanisms include the inhibition of essential enzymes, such as those involved in ATP synthesis, and the impairment of protein synthesis.

antimicrobial_pathway This compound This compound Derivatives Membrane Cell Membrane Disruption This compound->Membrane ATP Inhibition of ATP Synthesis This compound->ATP Protein Inhibition of Protein Synthesis This compound->Protein Death Microbial Cell Death Membrane->Death ATP->Death Protein->Death

General antimicrobial mechanisms of terpenoids.

Conclusion and Future Directions

The available evidence, primarily from studies on structurally related sesquiterpenoids, strongly suggests that this compound and its derivatives possess significant potential as anticancer, anti-inflammatory, and antimicrobial agents. However, a clear need exists for comprehensive studies focused specifically on a wider range of this compound derivatives to establish their structure-activity relationships and to elucidate their precise mechanisms of action. Future research should prioritize the synthesis of diverse this compound analogs and their systematic evaluation in a battery of in vitro and in vivo biological assays. Such efforts will be crucial in unlocking the full therapeutic potential of this promising class of natural product-inspired compounds.

An In-depth Technical Guide to the Stereochemistry and Enantiomers of Longiborneol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longiborneol, a saturated bicyclic monoterpenoid alcohol, possesses a complex stereochemical structure that has significant implications for its biological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on its enantiomeric forms. It details the synthesis of (+)- and (-)-Longiborneol, presents key quantitative data, and outlines experimental protocols. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug development, highlighting the importance of stereoisomerism in the pharmacological potential of this compound.

Stereochemistry of this compound

This compound (C₁₅H₂₆O) is a tricyclic sesquiterpenoid characterized by a bornane skeleton. The structural complexity of this compound gives rise to multiple stereoisomers. The two enantiomers, (+)-Longiborneol and (-)-Longiborneol, are of particular interest due to their potentially distinct biological activities. The absolute configuration of the enantiomers is determined by the stereochemistry of the chiral centers within the molecule.

The enantiospecific synthesis of this compound has been a subject of significant research, with strategies often employing chiral starting materials like (+)-camphor or (S)-carvone to achieve high stereoselectivity. The synthesis from (S)-carvone, for instance, has been shown to yield the (+)-enantiomer of this compound.

Quantitative Data

The physical and chemical properties of the this compound enantiomers are crucial for their characterization and potential applications. The following table summarizes the available quantitative data.

Property(+)-Longiborneol(-)-Longiborneol
Molecular Formula C₁₅H₂₆OC₁₅H₂₆O
Molecular Weight 222.37 g/mol 222.37 g/mol
Optical Rotation +15.8° (c 0.54, CHCl₃)No specific data found

Note: The optical rotation of enantiomers should be equal in magnitude and opposite in sign. Therefore, the predicted optical rotation for (-)-Longiborneol is approximately -15.8° under the same conditions.

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is a key area of investigation for accessing stereochemically pure compounds for biological evaluation. Modern synthetic strategies often utilize a "functionalized camphor" approach, starting from readily available chiral precursors like carvone.

Enantioselective Synthesis of (+)-Longiborneol from (S)-Carvone

A notable strategy for the synthesis of (+)-Longiborneol involves a multi-step process starting from (S)-carvone. This approach leverages a skeletal remodeling strategy to construct the complex tricyclic core of this compound. The overall synthesis can be summarized in a nine-step sequence with a significant overall yield. While a detailed, step-by-step protocol is extensive, the key transformations involve:

  • Skeletal Remodeling of (S)-Carvone: Conversion of (S)-carvone to a functionalized camphor (B46023) derivative, 8-hydroxycamphor.

  • Fragment Coupling and Cyclization: A series of reactions to introduce the remaining carbon atoms and facilitate the formation of the seven-membered ring characteristic of the longibornane core. This often involves a metal-mediated hydrogen atom transfer (MHAT)-initiated cyclization.

  • Reduction: Final reduction of an intermediate ketone to afford the alcohol functionality of this compound.

Synthesis of (±)-Longiborneol

The synthesis of racemic this compound has also been reported, which can be a valuable precursor for the separation of enantiomers or for initial biological screening.

Determination of Enantiomeric Excess

The enantiomeric purity of synthesized this compound is critical for accurate biological assessment. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying the enantiomers, thereby determining the enantiomeric excess (ee).

Biological Activity and Pharmacological Potential

While the biological activities of many terpenoids are well-documented, specific data on the individual enantiomers of this compound are notably scarce in publicly available literature. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, is a fundamental concept in pharmacology. It is highly probable that (+)- and (-)-Longiborneol exhibit distinct pharmacological profiles.

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships in the study of this compound stereochemistry and the general workflow for its synthesis and analysis.

Stereochemical_Relationship This compound This compound Enantiomers Enantiomers This compound->Enantiomers Plus_this compound (+)-Longiborneol Enantiomers->Plus_this compound Minus_this compound (-)-Longiborneol Enantiomers->Minus_this compound

Stereochemical Relationship of this compound Enantiomers.

Synthesis_Workflow Start Chiral Precursor ((S)-Carvone) Synth Enantioselective Synthesis Start->Synth Product Crude (+)-Longiborneol Synth->Product Purify Purification (e.g., Chromatography) Product->Purify Pure_Product Pure (+)-Longiborneol Purify->Pure_Product Analysis Stereochemical Analysis (e.g., Optical Rotation, Chiral HPLC) Pure_Product->Analysis Bio_Assay Biological Activity Screening Pure_Product->Bio_Assay

General Workflow for Enantioselective Synthesis and Analysis.

Conclusion and Future Directions

This technical guide has summarized the current understanding of the stereochemistry and enantiomers of this compound. While significant progress has been made in the enantiospecific synthesis of this complex natural product, a critical knowledge gap exists regarding the specific biological activities of its individual enantiomers. For drug development professionals, understanding the pharmacological profile of each stereoisomer is paramount.

Future research should prioritize the following:

  • Detailed Biological Screening: Comprehensive in vitro and in vivo studies to determine the specific biological targets and quantitative activity (e.g., IC₅₀, EC₅₀, MIC) of (+)- and (-)-Longiborneol.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of each enantiomer.

  • Mechanism of Action Studies: Elucidation of the signaling pathways and molecular mechanisms through which each enantiomer exerts its biological effects.

Addressing these research questions will be crucial in unlocking the full therapeutic potential of this compound and its stereoisomers.

Methodological & Application

Asymmetric Synthesis of (+)-Longiborneol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of modern asymmetric strategies for the synthesis of (+)-Longiborneol, a tricyclic sesquiterpenoid. The focus is on providing detailed experimental protocols and comparative data for key synthetic routes, enabling researchers to understand and apply these methodologies.

Introduction

Longiborneol (B1213909) is a natural product of significant interest due to its complex bridged ring system. Its intricate three-dimensional structure has made it a challenging target for synthetic chemists, spurring the development of innovative and efficient synthetic strategies. Early approaches to this compound were often lengthy and provided the target as a racemic mixture. However, recent advancements have enabled highly stereoselective syntheses, providing access to enantiopure (+)-Longiborneol.

This application note details the state-of-the-art "functionalized camphor" strategy, which currently represents the most concise route to (+)-Longiborneol. For comparative purposes, earlier asymmetric and racemic syntheses are also summarized. The provided protocols are intended to serve as a practical guide for researchers in the field of organic synthesis and natural product chemistry.

Comparative Overview of Synthetic Strategies

The following table summarizes the key quantitative data for prominent syntheses of this compound, allowing for a direct comparison of their efficiencies.

Strategy Starting Material Key Reaction(s) Number of Steps Overall Yield Enantiomeric Excess (ee) Reference
Sarpong (2022) (S)-CarvoneScaffold Rearrangement, MHAT-initiated Cyclization9~30%>99%[1][2][3]
Kuo & Money (1988) (+)-CamphorAlkylation, Mukaiyama Aldol Reaction~13Not explicitly stated>98%[4][5]
Takasu (2009) Commercially available achiral materialsIntramolecular Double Michael Addition16Not explicitly stated for this compoundRacemic[3]

I. The Functionalized Camphor (B46023) Strategy (Sarpong, 2022)

This highly efficient and enantioselective synthesis commences from the readily available chiral pool starting material, (S)-carvone. The key innovation of this route is a scaffold rearrangement to construct a functionalized camphor intermediate, followed by a metal-hydride hydrogen atom transfer (MHAT)-initiated radical cyclization to form the characteristic seven-membered ring of the longibornane core.[1][3][6]

Logical Workflow of the Functionalized Camphor Strategy

cluster_0 Phase 1: Scaffold Remodeling cluster_1 Phase 2: Core Construction cluster_2 Phase 3: Final Modifications S_Carvone (S)-Carvone Epoxidation Epoxidation S_Carvone->Epoxidation Reductive_Cyclization Ti(III)-mediated Reductive Cyclization Epoxidation->Reductive_Cyclization Semipinacol_Rearrangement Semipinacol Rearrangement Reductive_Cyclization->Semipinacol_Rearrangement Hydroxycamphor 8-Hydroxycamphor Semipinacol_Rearrangement->Hydroxycamphor Oxidation Oxidation Hydroxycamphor->Oxidation Wittig_Olefination Wittig Olefination Oxidation->Wittig_Olefination Skipped_Diene Skipped Diene Wittig_Olefination->Skipped_Diene MHAT_Cyclization MHAT-initiated Cyclization Skipped_Diene->MHAT_Cyclization Tricyclic_Intermediate Tricyclic Intermediate MHAT_Cyclization->Tricyclic_Intermediate Hydrogenation Hydrogenation Tricyclic_Intermediate->Hydrogenation Longicamphor Longicamphor Hydrogenation->Longicamphor Reduction Dissolving Metal Reduction Longicamphor->Reduction This compound (+)-Longiborneol Reduction->this compound Camphor (+)-Camphor Bromocamphor 8-Bromocamphor Camphor->Bromocamphor Alkylation Alkylation Bromocamphor->Alkylation Aldehyde_Intermediate Aldehyde Intermediate Alkylation->Aldehyde_Intermediate Mukaiyama_Aldol Intramolecular Mukaiyama Aldol Aldehyde_Intermediate->Mukaiyama_Aldol Tricyclic_Ketone Tricyclic Ketone Mukaiyama_Aldol->Tricyclic_Ketone Reduction_Steps Reduction Steps Tricyclic_Ketone->Reduction_Steps This compound (+)-Longiborneol Reduction_Steps->this compound Acyclic_Precursor Acyclic Precursor Intramolecular_Double_Michael Intramolecular Double Michael Addition Acyclic_Precursor->Intramolecular_Double_Michael Tricyclic_Undecanone Tricyclo[6.3.0.0]undecanone Intramolecular_Double_Michael->Tricyclic_Undecanone Functional_Group_Manipulations Functional Group Manipulations Tricyclic_Undecanone->Functional_Group_Manipulations This compound (±)-Longiborneol Functional_Group_Manipulations->this compound

References

Application Notes and Protocols: The Use of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of chiral auxiliaries in stereoselective transformations. This document provides detailed protocols and quantitative data for key reactions, focusing on well-established and reliable chiral auxiliaries.

Initial Note: While the topic of longiborneol (B1213909) as a chiral auxiliary was proposed, a thorough review of the scientific literature did not yield any documented applications of this compound for this purpose. This compound is a well-known chiral natural product, and its total synthesis is a subject of interest. However, its use to control the stereochemistry of other reactions as a chiral auxiliary is not established. Therefore, these application notes will focus on widely used and highly effective chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's camphorsultam, to provide practical and validated information.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry and natural product synthesis.

The general principle involves the covalent attachment of a chiral auxiliary to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereoselective formation of a new stereocenter in a subsequent reaction. Finally, the auxiliary is cleaved from the product and can, in principle, be recovered and reused.

This document details the application of two of the most reliable and widely used classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultam. Their applications in key carbon-carbon bond-forming reactions, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions, will be discussed.

Evans' Oxazolidinones in Asymmetric Aldol and Alkylation Reactions

(S)-4-benzyl-2-oxazolidinone and (R)-4-benzyl-2-oxazolidinone, developed by David A. Evans, are powerful chiral auxiliaries for stereoselective enolate reactions. They are particularly effective in controlling the stereochemistry of aldol additions and alkylations.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction allows for the highly diastereoselective synthesis of β-hydroxy carbonyl compounds, which are common structural motifs in polyketide natural products. The reaction proceeds through a chair-like transition state, where the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a predictable stereochemical outcome.

Quantitative Data for Evans Asymmetric Aldol Reaction:

EntryAldehyde (RCHO)N-AcyloxazolidinoneProduct Diastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde (B47883)N-Propionyl>99:185
2BenzaldehydeN-Propionyl>99:181
3AcetaldehydeN-Propionyl97:375
4CrotonaldehydeN-Propionyl98:288
Asymmetric Alkylation Reactions

The chiral N-acyloxazolidinones can be deprotonated to form chiral enolates, which then undergo diastereoselective alkylation with various electrophiles. This method provides a reliable route to α-substituted chiral carboxylic acids and their derivatives.

Quantitative Data for Asymmetric Alkylation using Evans Auxiliary:

EntryN-AcyloxazolidinoneElectrophile (R-X)Product Diastereomeric RatioYield (%)
1N-PropionylBenzyl (B1604629) bromide99:192
2N-PropionylMethyl iodide95:588
3N-AcetylAllyl iodide>98:285
4N-ButyrylEthyl iodide97:390

Oppolzer's Camphorsultam in Asymmetric Diels-Alder Reactions

Oppolzer's camphorsultam is a chiral auxiliary derived from camphor, a readily available natural product. It is particularly effective in controlling the stereochemistry of Diels-Alder reactions, a powerful method for the construction of six-membered rings. The rigid bicyclic structure of the camphorsultam provides excellent facial shielding of the dienophile.

Quantitative Data for Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam:

EntryDieneDienophileLewis AcidProduct Diastereomeric Ratio (endo:exo)Yield (%)
1Cyclopentadiene (B3395910)N-Acryloyl camphorsultamEt₂AlCl>98:295
21,3-ButadieneN-Crotonoyl camphorsultamTiCl₄95:588
3IsopreneN-Acryloyl camphorsultamEt₂AlCl97:391
4Danishefsky's dieneN-Acryloyl camphorsultamZnCl₂>99:185

Experimental Protocols

Protocol for a Representative Evans Asymmetric Aldol Reaction

Reaction: Diastereoselective aldol reaction of N-propionyl-(S)-4-benzyl-2-oxazolidinone with isobutyraldehyde.

Materials:

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous DCM (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add triethylamine (1.4 equiv) dropwise, followed by the slow, dropwise addition of dibutylboron triflate (1.2 equiv).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Cool the reaction mixture back down to -78 °C.

  • Add isobutyraldehyde (1.5 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the addition of methanol, followed by saturated aqueous sodium bicarbonate solution and 30% hydrogen peroxide.

  • Stir the mixture vigorously at 0 °C for 1 hour.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous ammonium chloride solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired syn-aldol adduct.

Protocol for a Representative Asymmetric Alkylation using an Evans Auxiliary

Reaction: Diastereoselective alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone with benzyl bromide.

Materials:

  • N-propionyl-(S)-4-benzyl-2-oxazolidinone

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C.

  • In a separate flask, prepare a solution of LDA by adding n-butyllithium (1.05 equiv) to a solution of diisopropylamine (B44863) (1.1 equiv) in anhydrous THF at -78 °C, then warming to 0 °C for 30 minutes before re-cooling to -78 °C.

  • Slowly add the LDA solution to the oxazolidinone solution at -78 °C and stir for 30 minutes to form the lithium enolate.

  • Add benzyl bromide (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for a Representative Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam

Reaction: Diastereoselective Diels-Alder reaction of N-acryloyl-(1R)-(-)-2,10-camphorsultam with cyclopentadiene.

Materials:

  • N-acryloyl-(1R)-(-)-2,10-camphorsultam

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add N-acryloyl-(1R)-(-)-2,10-camphorsultam (1.0 equiv) and dissolve in anhydrous DCM (0.2 M).

  • Cool the solution to -78 °C.

  • Add diethylaluminum chloride (1.2 equiv, as a solution in hexanes) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly cracked cyclopentadiene (3.0 equiv) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the endo-Diels-Alder adduct.

Visualization of Workflow

The following diagrams illustrate the general workflow and logic of using chiral auxiliaries in asymmetric synthesis.

Chiral_Auxiliary_Workflow cluster_start Starting Materials cluster_end Final Products Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate Stereoselective_Reaction Diastereoselective Reaction Chiral_Substrate->Stereoselective_Reaction Diastereomeric_Product Diastereomeric Product Stereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Chiral Auxiliary Diastereomeric_Product->Cleavage Enantiopure_Product Enantiomerically Pure Product Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Evans_Aldol_Stereocontrol N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Base_Lewis_Acid Base (e.g., TEA) Lewis Acid (e.g., Bu₂BOTf) N_Acyl_Oxazolidinone->Base_Lewis_Acid Enolization Z_Enolate (Z)-Boron Enolate (Chelated) Base_Lewis_Acid->Z_Enolate Transition_State Chair-like Transition State Z_Enolate->Transition_State Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Facial selective attack Syn_Adduct syn-Aldol Adduct (Major Diastereomer) Transition_State->Syn_Adduct High Diastereoselectivity

Caption: Stereochemical control in the Evans asymmetric aldol reaction.

Application of Longiborneol in the Synthesis of Natural Products: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of longiborneol (B1213909) and its key precursors in the total synthesis of natural products. The focus is on a recently developed, highly efficient synthetic strategy that utilizes a "functionalized camphor" approach, enabling the rapid construction of the this compound scaffold and its derivatives. This approach represents a significant advancement in the field, offering the shortest synthesis of this compound to date.

Introduction

This compound is a naturally occurring bridged bicyclic sesquiterpenoid that has garnered interest as a target for total synthesis due to its complex and topologically interesting structure. Traditional synthetic strategies often involve the late-stage construction of the bicyclo[2.2.1]heptane core. However, a more recent and efficient approach employs a "functionalized camphor" strategy, which starts with the readily available chiral pool terpene, (S)-carvone. This method involves a skeletal remodeling of carvone (B1668592) to a key 8-hydroxycamphor intermediate, which then undergoes a metal-mediated hydrogen atom transfer (MHAT)-initiated cyclization to form the this compound skeleton.[1][2][3] This strategy has not only led to the most concise synthesis of this compound but has also opened avenues for the divergent synthesis of a variety of its oxygenated congeners through late-stage C-H functionalization.[2][4]

Retrosynthetic Analysis and Strategy

The "functionalized camphor" strategy is a departure from classical retrosynthetic analyses, such as Corey's strategic bond analysis, which would typically suggest disconnecting the complex bicyclic system at an early stage.[3] Instead, this approach retains the bicyclo[2.2.1] core from a modified camphor (B46023) derivative throughout the synthesis.

The retrosynthesis begins by disconnecting the target molecule, this compound, and its oxygenated congeners back to a common tricyclic intermediate. This intermediate is then traced back to two key fragments: an 8-hydroxycamphor derivative and a side chain. The crucial 8-hydroxycamphor is accessible from (S)-carvone through a three-step skeletal remodeling sequence.[4] The key bond formation to construct the tricyclic core of this compound is achieved via a polarity-reversed, radical alkylation.

Retrosynthetic Analysis of this compound This compound This compound & Congeners Common_Intermediate Common Intermediate (Tricyclic Ketone) This compound->Common_Intermediate Late-stage Functionalization Fragments 8-Hydroxycamphor + Side Chain Common_Intermediate->Fragments Radical Cyclization Carvone (S)-Carvone Fragments->Carvone Skeletal Remodeling

Caption: Retrosynthetic analysis of this compound.

Total Synthesis of this compound

The total synthesis of this compound from (S)-carvone was accomplished in 9 steps with an impressive overall yield of 33%.[2] Each step has been successfully performed on a gram scale, demonstrating the robustness and scalability of this synthetic route.[2] The overall workflow is depicted below.

Longiborneol_Synthesis_Workflow cluster_start Starting Material cluster_remodeling Skeletal Remodeling cluster_cyclization Core Construction cluster_final Final Steps Carvone (S)-Carvone EpoxyCarvone Epoxy-carvone Carvone->EpoxyCarvone Epoxidation (m-CPBA) Cyclobutanol Cyclobutanol Intermediate EpoxyCarvone->Cyclobutanol Reductive Cyclization (Ti(III)) Hydroxycamphor 8-Hydroxycamphor Cyclobutanol->Hydroxycamphor Semipinacol Rearrangement VinylSulfonate Vinyl Sulfonate Intermediate Hydroxycamphor->VinylSulfonate Multi-step Side-chain Installation TricyclicKetone Tricyclic Ketone VinylSulfonate->TricyclicKetone MHAT-initiated Cyclization Longicamphor Longicamphor TricyclicKetone->Longicamphor Hydrogenation This compound This compound Longicamphor->this compound Reduction (Na, EtOH) Divergent_Synthesis cluster_products Oxygenated this compound Congeners Common_Intermediate Common Intermediate (Tricyclic Ketone) Congener1 3-Hydroxy This compound Common_Intermediate->Congener1 Allylic Oxidation Congener2 5-Hydroxy This compound Common_Intermediate->Congener2 Allylic Oxidation Congener3 11-Hydroxy This compound Common_Intermediate->Congener3 Undirected C-H Oxidation Congener4 12-Hydroxy This compound Common_Intermediate->Congener4 Directed C-H Functionalization Congener5 14-Hydroxy This compound Common_Intermediate->Congener5 Directed C-H Functionalization Congener6 15-Hydroxy This compound Common_Intermediate->Congener6 Directed C-H Functionalization

References

Application Notes and Protocols for the Functionalization of the Longiborneol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical functionalization of the longiborneol (B1213909) scaffold, a complex tricyclic sesquiterpenoid. The methodologies described are based on a "camphor first" synthetic strategy, leveraging skeletal remodeling and late-stage C–H functionalization to access a variety of oxygenated this compound congeners. These derivatives are of significant interest in natural product synthesis and drug discovery due to their diverse biological activities.

I. Overview of Synthetic Strategy

The functionalization of the this compound scaffold begins with the synthesis of a key intermediate, 8-hydroxycamphor, from (S)-carvone through a skeletal remodeling sequence. This intermediate serves as a versatile platform for constructing the full this compound framework and for subsequent oxidative functionalizations at various positions of the scaffold. The overall strategy emphasizes the power of modern C–H functionalization techniques to diversify complex, C–H rich architectures.[1][2][3][4][5]

A general workflow for the synthesis and functionalization of this compound is depicted below.

G cluster_0 Synthesis of this compound Core cluster_1 Late-Stage C-H Functionalization S_Carvone (S)-Carvone Epoxidation Epoxidation S_Carvone->Epoxidation Reductive_Cyclization Ti(III)-mediated Reductive Cyclization Epoxidation->Reductive_Cyclization 8_Hydroxycamphor 8-Hydroxycamphor Reductive_Cyclization->8_Hydroxycamphor Longiborneol_Synthesis Multi-step Synthesis 8_Hydroxycamphor->Longiborneol_Synthesis This compound This compound Longiborneol_Synthesis->this compound Undirected_Oxidation Undirected C-H Oxidation (e.g., Ru-catalyzed) This compound->Undirected_Oxidation Directed_Silylation Directed C-H Silylation (Hartwig Silylation) This compound->Directed_Silylation Relay_Oxidation Relay Oxidation This compound->Relay_Oxidation Oxygenated_Congeners Oxygenated this compound Congeners Undirected_Oxidation->Oxygenated_Congeners Directed_Silylation->Oxygenated_Congeners Relay_Oxidation->Oxygenated_Congeners G Start Desired Functionalization Site? C4_C11 C4 or C11? Start->C4_C11 C12 C12? C4_C11->C12 No Undirected_Ox Undirected C-H Oxidation (e.g., Ru-catalyzed) C4_C11->Undirected_Ox Yes C14_C15 C14 or C15? C12->C14_C15 No Hartwig_Silyl Directed C-H Silylation (Hartwig Silylation) C12->Hartwig_Silyl Yes Other Other Positions C14_C15->Other No Relay_Ox Relay Oxidation Strategy C14_C15->Relay_Ox Yes

References

Application Notes and Protocols for the Biocatalytic Production of Longiborneol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current strategies for the biocatalytic production of longiborneol (B1213909) and its derivatives. The content is divided into two primary approaches: the microbial synthesis of the precursor longifolene (B8805489) followed by its biotransformation, and the direct microbial synthesis of this compound. Detailed experimental protocols, quantitative data, and pathway/workflow visualizations are provided to facilitate the application of these methods in a research and development setting.

Introduction

This compound, a bicyclic sesquiterpenoid, and its oxygenated derivatives are of significant interest due to their potential applications in the pharmaceutical and fragrance industries. Traditional production methods relying on chemical synthesis can be complex and environmentally challenging. Biocatalysis, using engineered microorganisms and enzymes, offers a promising alternative for the sustainable and stereoselective production of these valuable compounds. This document outlines the key biocatalytic strategies, presents relevant production data, and provides detailed protocols for implementation.

Strategies for Biocatalytic Production

There are two main biocatalytic routes for the production of this compound and its derivatives:

  • De Novo Production of Longifolene and Subsequent Biotransformation: This is currently the most developed approach. It involves engineering a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to produce the direct precursor, longifolene, from simple carbon sources. The produced longifolene is then subjected to enzymatic hydroxylation to yield this compound, which can be further modified to produce various derivatives.

  • Direct De Novo Production of this compound: This strategy involves the use of a recently identified this compound synthase. While this approach is more direct, it is less developed in terms of reported yields and process optimization.

Quantitative Data Presentation

The following tables summarize the quantitative data for the microbial production of longifolene, the precursor to this compound.

Table 1: Longifolene Production in Engineered Escherichia coli

Strain / Genetic ModificationHostCarbon SourceFermentation ScaleTiter (mg/L)Reference
Introduction of exogenous mevalonate (B85504) pathway and longifolene synthase from Picea abiesE. coli BL21(DE3)GlucoseShake Flask2.64[1][2]
Fed-batch fermentation of the engineered strainE. coli BL21(DE3)Glucose5 L Bioreactor382[1][2]

Table 2: Longifolene Production in Engineered Saccharomyces cerevisiae

Strain / Genetic ModificationHostCarbon SourceFermentation ScaleTiter (mg/L)Reference
Longifolene synthase from Pinus sylvestris (PsTPS)S. cerevisiaeGlucoseShake Flask1.22[3]
Optimized MVA pathway, downregulated ethanol (B145695) pathway, overexpression of DGA1S. cerevisiaeGlucoseShake Flask17.7[3]
Fed-batch fermentation of the optimized strainS. cerevisiaeGlucoseFed-batch36.8[3]
Regulation of rate-limiting enzymes, elimination of competitive pathways, screening of molecular chaperone, enhancement of precursor supplyS. cerevisiaeGlucoseShake Flask27.30[4][5]
Fed-batch fermentation of the above strainS. cerevisiaeGlucoseFed-batch1249[4][5]
Enzyme fusion, reinforced pyruvate (B1213749) bypass, citrate (B86180) lyase pathway, formate (B1220265) dehydrogenase moduleS. cerevisiaeGlucoseShake Flask78.67[6]
Fed-batch fermentation of the above strainS. cerevisiaeGlucose5 L Bioreactor2063.71[6]

Table 3: Longifolene Production in Engineered Yarrowia lipolytica

Strain / Genetic ModificationHostCarbon SourceFermentation ScaleTiter (mg/L)Reference
Integration of Pinus sylvestris longifolene synthase (PsTPS), overexpression of MVA pathway genes, protein engineering of PsTPS, co-expression of molecular chaperones, introduction of isopentenol (B1216264) utilization pathway (IUP)Y. lipolyticaGlucoseShake Flask34.67[7][8]

Experimental Protocols

Protocol 1: De Novo Production of Longifolene in Engineered S. cerevisiae

This protocol is based on the strategies described for high-yield longifolene production in S. cerevisiae.[3][4][5][6]

1. Strain Engineering:

  • Host Strain: Saccharomyces cerevisiae CEN.PK2-1C or a similar prototrophic strain.
  • Genetic Modifications:
  • Integrate a codon-optimized longifolene synthase gene (e.g., from Pinus sylvestris) into the yeast genome.
  • Overexpress key genes in the mevalonate (MVA) pathway to increase the precursor (farnesyl pyrophosphate, FPP) supply. This includes genes such as tHMG1 (truncated 3-hydroxy-3-methylglutaryl-CoA reductase), ERG20 (farnesyl pyrophosphate synthase), and IDI1 (isopentenyl diphosphate (B83284) isomerase).
  • Consider fusing the FPP synthase (ERG20) to the longifolene synthase with a suitable linker peptide to enhance substrate channeling.[6]
  • To increase the acetyl-CoA pool, reinforce the pyruvate bypass pathway by overexpressing genes like ADH2 (alcohol dehydrogenase).[6]
  • Downregulate competing pathways, such as the ethanol production pathway, by deleting or downregulating genes like ADH1.
  • Overexpress molecular chaperones to improve the folding and activity of the heterologous longifolene synthase.[4][5]

2. Shake-Flask Fermentation:

  • Medium: Use a suitable defined medium such as Delft medium containing 5 g/L ammonium (B1175870) sulfate (B86663), 14.4 g/L potassium dihydrogen phosphate, 0.5 g/L magnesium sulfate heptahydrate, and 20 g/L glucose.[6]
  • Inoculation: Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium and grow overnight at 30°C and 250 rpm.
  • Culture: Transfer the seed culture to 50 mL of the fermentation medium in a 250 mL shake flask to an initial OD600 of 0.1. Add a 10% (v/v) overlay of dodecane (B42187) to capture the volatile longifolene.
  • Incubation: Incubate at 30°C with shaking at 250 rpm for 96-120 hours.

3. Fed-Batch Fermentation (5 L Bioreactor):

  • Initial Medium: Use the same defined medium as in the shake-flask fermentation.
  • Inoculation: Prepare a seed culture as described above and inoculate the bioreactor to an initial OD600 of 0.1.
  • Fermentation Parameters: Maintain the temperature at 30°C, pH at 5.0 (controlled with NH4OH), and airflow at 1 vvm. The dissolved oxygen (DO) should be maintained above 30% by controlling the agitation speed.
  • Feeding Strategy: After the initial glucose is consumed, implement a fed-batch strategy. A common approach is a DO-stat feeding strategy where a concentrated glucose solution is added when the DO level rises above a set point (e.g., 30%), indicating carbon source depletion.[6]
  • Product Capture: Add a dodecane overlay (10% v/v) to the fermentation broth to capture the longifolene.

4. Product Extraction and Analysis:

  • Extraction: At the end of the fermentation, collect the dodecane layer. Extract the aqueous phase with an equal volume of ethyl acetate. Combine the organic layers.
  • Analysis: Analyze the longifolene concentration using Gas Chromatography-Mass Spectrometry (GC-MS). Use a suitable internal standard (e.g., caryophyllene) for quantification.

Protocol 2: Direct Production of this compound using this compound Synthase (CLM1)

This protocol is based on the heterologous expression of the Fusarium graminearum this compound synthase (CLM1) in S. cerevisiae.[9][10]

1. Strain Engineering:

  • Host Strain: Saccharomyces cerevisiae.
  • Genetic Modifications:
  • Synthesize and codon-optimize the CLM1 gene from Fusarium graminearum for expression in yeast.
  • Clone the CLM1 gene into a high-copy yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
  • To enhance production, use an engineered strain with an upregulated MVA pathway as described in Protocol 1.

2. Expression and Production:

  • Medium: Grow the transformed yeast in a selective medium containing glucose. Once the culture reaches a suitable density (e.g., OD600 of 0.8-1.0), pellet the cells and resuspend them in an induction medium containing galactose to induce the expression of CLM1.
  • Culture Conditions: Incubate at 30°C with shaking for 48-72 hours. Include a dodecane overlay to capture the product.

3. Product Analysis:

  • Extract the product from the dodecane layer and the culture broth as described in Protocol 1.
  • Analyze the extracts by GC-MS to identify and quantify this compound.

Protocol 3: Biotransformation of Longifolene to this compound and its Derivatives

This protocol outlines a general procedure for the enzymatic hydroxylation of longifolene using cytochrome P450 monooxygenases.

1. Enzyme Source:

  • Use a whole-cell biocatalyst, such as E. coli or S. cerevisiae, expressing a suitable cytochrome P450 (P450) and its corresponding reductase partner. P450s from the CLM2 family in Fusarium or other known terpene-hydroxylating P450s can be used.[11]

2. Biotransformation Reaction:

  • Reaction Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4).
  • Cell Preparation: Grow the recombinant microbial cells expressing the P450 system to a high density. Harvest the cells by centrifugation and resuspend them in the reaction buffer to a desired cell density (e.g., OD600 of 10-20).
  • Substrate Addition: Dissolve longifolene in a water-miscible solvent (e.g., DMSO) and add it to the cell suspension to a final concentration of 1-5 mM.
  • Reaction Conditions: Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) with shaking to ensure aeration. The reaction may require a co-substrate for cofactor regeneration (e.g., glucose).
  • Time Course: Monitor the reaction over time (e.g., 24-48 hours) by taking samples and analyzing for the disappearance of longifolene and the appearance of hydroxylated products.

3. Product Extraction and Analysis:

  • Extract the reaction mixture with an equal volume of ethyl acetate.
  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
  • Analyze the products by GC-MS and NMR for identification and quantification. Different hydroxylated derivatives of this compound may be produced.[11]

Visualizations

Biochemical Pathway and Experimental Workflows

Biocatalytic_Production_of_this compound cluster_upstream Upstream Biosynthesis (in S. cerevisiae) cluster_synthesis Sesquiterpene Synthesis cluster_derivatization Derivatization Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway Acetyl-CoA->MVA_Pathway Overexpressed genes (tHMG1, etc.) FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP Longifolene_Synthase Longifolene Synthase (e.g., from P. sylvestris) FPP->Longifolene_Synthase Longiborneol_Synthase This compound Synthase (CLM1 from F. graminearum) FPP->Longiborneol_Synthase Longifolene Longifolene Longifolene_Synthase->Longifolene This compound This compound Longiborneol_Synthase->this compound P450_Hydroxylation Cytochrome P450 Hydroxylation (e.g., CLM2) Longifolene->P450_Hydroxylation Biotransformation This compound->P450_Hydroxylation Further Oxidation P450_Hydroxylation->this compound Longiborneol_Derivatives Hydroxylated This compound Derivatives P450_Hydroxylation->Longiborneol_Derivatives

Caption: Biosynthetic pathway for this compound and its derivatives.

Experimental_Workflow cluster_longifolene Route A: Longifolene Production & Biotransformation cluster_this compound Route B: Direct this compound Production Strain_Eng_A Engineer S. cerevisiae with Longifolene Synthase Fermentation_A Fed-Batch Fermentation Strain_Eng_A->Fermentation_A Extraction_A Longifolene Extraction Fermentation_A->Extraction_A Biotransformation Whole-cell Biotransformation with P450-expressing strain Extraction_A->Biotransformation Extraction_Deriv_A Extraction of this compound and Derivatives Biotransformation->Extraction_Deriv_A Analysis GC-MS and NMR Analysis Extraction_Deriv_A->Analysis Strain_Eng_B Engineer S. cerevisiae with this compound Synthase (CLM1) Fermentation_B Shake-Flask/Fed-Batch Fermentation Strain_Eng_B->Fermentation_B Extraction_B This compound Extraction Fermentation_B->Extraction_B Derivatization Optional: Further Enzymatic Derivatization Extraction_B->Derivatization Derivatization->Analysis Logical_Relationship Goal Biocatalytic Production of This compound & Derivatives Strategy1 Two-Step Approach: Longifolene -> this compound Goal->Strategy1 Strategy2 Direct Approach: De Novo this compound Goal->Strategy2 Step1A Metabolic Engineering for High Longifolene Titer Strategy1->Step1A Step1B Biotransformation using P450 Monooxygenases Strategy1->Step1B Step2A Metabolic Engineering with This compound Synthase (CLM1) Strategy2->Step2A Step2B Further Derivatization Strategy2->Step2B Step1A->Step1B Step2A->Step2B

References

Application Note: Analysis of Longiborneol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of Longiborneol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a tricyclic sesquiterpenoid alcohol, is a compound of interest in phytochemical and pharmacological research. The methodology presented herein is based on established principles for the analysis of related isomers such as borneol and isoborneol, providing a robust starting point for method development and validation. This document provides detailed procedures for sample preparation, instrument parameters, and data analysis, designed to be accessible to researchers in natural product chemistry and drug development.

Introduction

This compound (C15H26O, M.W. 222.37 g/mol ) is a naturally occurring sesquiterpenoid found in various plant species.[1][2] Its complex tricyclic structure presents a unique analytical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The high separation efficiency of gas chromatography coupled with the sensitive and specific detection of mass spectrometry allows for accurate analysis even in complex matrices. This protocol outlines a liquid-liquid extraction method for sample preparation and provides optimized GC-MS parameters for the analysis of this compound.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of this compound from a liquid matrix (e.g., plasma, cell culture media).

Materials:

  • Sample containing this compound

  • n-Hexane (GC grade)

  • Internal Standard (IS) solution (e.g., Naphthalene, 125 nmol/L in n-Hexane)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 70 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Add 35 µL of n-Hexane containing the internal standard (Naphthalene, 125 nmol/L).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous phases.

  • Carefully collect the upper organic layer (n-Hexane) for GC-MS analysis.

  • Transfer the extract to a GC vial with a micro-insert.

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point for the analysis of this compound and can be adapted from methods used for its isomers.[3][4]

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium (99.999% purity)
Flow Rate1.5 mL/min (Constant Flow)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Oven Temperature Program
Initial Temperature60°C, hold for 2 min
Ramp 18°C/min to 132°C
Ramp 2108°C/min to 240°C, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature250°C
Mass Rangem/z 50-550
Scan ModeSelected Ion Monitoring (SIM) and/or Full Scan

Data Presentation

Quantitative Data

The following table presents hypothetical quantitative data for this compound based on the described GC-MS method. This data is for illustrative purposes and should be determined experimentally during method validation.

AnalyteRetention Time (min)Monitored Ions (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity Range (ng/mL)
This compound12.595, 109, 121, 2221.03.03 - 3000>0.995
Naphthalene (IS)9.8128----

Note: The primary ion for quantification of this compound is likely to be a prominent fragment ion, such as m/z 95, similar to its isomer borneol, due to the low abundance of the molecular ion in EI mass spectra.[3][4]

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (n-Hexane) Add_IS->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation Collection Organic Layer Collection Centrifugation->Collection Injection GC Injection Collection->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a detailed and practical protocol for the GC-MS analysis of this compound. The described sample preparation and instrument parameters serve as a solid foundation for researchers to develop and validate a method for the quantification of this compound in various matrices. The provided workflow and data tables offer a clear guide for the execution and interpretation of the analysis.

References

Application Note: A Proposed HPLC Method for the Quantification of Longiborneol

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Longiborneol, a bicyclic monoterpenoid, is a key intermediate in the synthesis of various natural products and possesses potential pharmacological activities. Accurate and reliable quantification of this compound is crucial for process monitoring during synthesis, quality control of final products, and in pharmacokinetic studies. While specific, validated High-Performance Liquid Chromatography (HPLC) methods for this compound are not widely documented in publicly available literature, this application note proposes a robust reversed-phase HPLC (RP-HPLC) method as a starting point for method development and validation. The proposed method is based on the chromatographic principles applied to structurally similar compounds such as borneol and camphor.[1][2]

This document provides a detailed protocol for the quantification of this compound, including a comprehensive method validation strategy and a visual representation of the experimental workflow.

Proposed HPLC Method Parameters

A summary of the proposed chromatographic conditions for the analysis of this compound is presented in Table 1. These parameters are suggested as a starting point and may require optimization for specific matrices or analytical instrumentation.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterProposed Condition
Chromatographic Mode Reversed-Phase HPLC
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724):Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 210 nm (or Refractive Index Detector if UV absorbance is low)
Run Time 10 minutes
Diluent Acetonitrile

Experimental Protocol

This section details the step-by-step procedure for the quantification of this compound using the proposed HPLC method.

1. Instrument and Materials

  • HPLC system with a UV or Refractive Index (RI) detector

  • C18 analytical column (4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile and water

  • This compound reference standard

2. Preparation of Mobile Phase

  • Measure 700 mL of HPLC grade acetonitrile and 300 mL of HPLC grade water.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration before use.

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

4. Preparation of Sample Solutions

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of acetonitrile.

  • Vortex or sonicate the solution to ensure complete dissolution of the analyte.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and the peak areas for this compound.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample solution using the calibration curve equation.

Method Validation Strategy

A comprehensive validation of the developed HPLC method should be performed to ensure its suitability for its intended purpose. The following validation parameters should be assessed according to established guidelines.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from other components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be determined based on linearity studies.
Accuracy (% Recovery) The closeness of the test results obtained by the method to the true value.80-120% recovery for spiked samples.
Precision (RSD%) The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): RSD ≤ 2% Intermediate Precision (Inter-day): RSD ≤ 3%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, etc.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Acetonitrile:Water) HPLCEquilibration HPLC System Equilibration MobilePhase->HPLCEquilibration StandardPrep Standard Solution Preparation Injection Inject Standards and Samples StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection HPLCEquilibration->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection (210 nm) Chromatography->Detection PeakIntegration Peak Integration & Area Measurement Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of this compound PeakIntegration->Quantification CalibrationCurve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

This application note provides a starting point for the development of a reliable and accurate RP-HPLC method for the quantification of this compound. The proposed method parameters, along with the detailed experimental protocol and validation strategy, offer a comprehensive framework for researchers and scientists in the pharmaceutical industry. It is recommended that the proposed method be fully validated in the user's laboratory to ensure its suitability for the intended application.

References

Application Notes and Protocols for the Enzymatic Conversion of Longiborneol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longiborneol (B1213909), a tricyclic sesquiterpene alcohol, is a key intermediate in the biosynthesis of various bioactive compounds, notably the mycotoxin culmorin (B1213837). The enzymatic conversion of this compound is primarily mediated by cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl groups at various positions on the this compound scaffold. This document provides detailed application notes and protocols for investigating the enzymatic hydroxylation of this compound, with a focus on the well-characterized conversion to culmorin by the Fusarium graminearum enzyme Clm2. These protocols are intended to guide researchers in setting up and conducting experiments to study this biotransformation, analyze the products, and investigate the potential biological activities of the resulting compounds.

Introduction

The enzymatic modification of natural products is a powerful tool for generating structural diversity and novel bioactive molecules. This compound, produced from farnesyl pyrophosphate by this compound synthase, serves as a substrate for a variety of cytochrome P450 enzymes, leading to a range of hydroxylated derivatives.[1][2] The most prominent of these conversions is the regio- and stereoselective hydroxylation at the C-11 position to yield culmorin, a reaction catalyzed by the CYP450 enzyme Clm2 from the fungus Fusarium graminearum.[3] Disruption of the Clm2 gene in F. graminearum leads to the accumulation of other hydroxylated this compound isomers, indicating the presence of other hydroxylases that can act on this substrate.[3] Understanding the enzymatic conversion of this compound is crucial for applications in synthetic biology, drug discovery, and for elucidating the biosynthetic pathways of mycotoxins.

Enzymatic Conversion Pathways of this compound

The primary enzymatic modifications of this compound are hydroxylations catalyzed by cytochrome P450 monooxygenases. The main pathway involves the conversion to culmorin, while alternative hydroxylations have also been observed.

Primary Hydroxylation by Clm2 (CYP450)

The key enzyme responsible for the conversion of this compound to culmorin is Clm2, a cytochrome P450 monooxygenase from Fusarium graminearum.[3] This enzyme catalyzes the following reaction:

This compound + O₂ + NADPH + H⁺ → Culmorin + NADP⁺ + H₂O

Enzymatic_Conversion_of_this compound cluster_0 Primary Pathway cluster_1 Alternative Pathways This compound This compound Culmorin Culmorin (11-hydroxythis compound) This compound->Culmorin Clm2 (CYP450) O₂, NADPH Other_Hydroxylations Other Hydroxylated Derivatives This compound->Other_Hydroxylations Other Fungal CYP450s O₂, NADPH

Alternative Hydroxylations

In the absence of a functional Clm2 enzyme, other cytochrome P450s can hydroxylate this compound at different positions. The following derivatives have been identified in Clm2 gene disruptants of F. graminearum:[3]

  • 3-hydroxythis compound

  • 5-hydroxythis compound

  • 12-hydroxythis compound

  • 15-hydroxythis compound

Quantitative Data

Currently, detailed kinetic parameters for the enzymatic conversion of this compound by purified Clm2 are not extensively reported in the literature. However, the following table summarizes the known products and the enzymes involved. Researchers are encouraged to perform kinetic studies to determine parameters such as Km and Vmax for a more complete understanding of the enzyme-substrate interaction.

SubstrateEnzymeProduct(s)Organism
This compoundClm2 (CYP450)Culmorin (11-hydroxythis compound)Fusarium graminearum
This compoundOther CYP450s3-hydroxythis compound, 5-hydroxythis compound, 12-hydroxythis compound, 15-hydroxythis compoundFusarium graminearum

Experimental Protocols

The following protocols provide a framework for the expression of the Clm2 enzyme, conducting the enzymatic assay, and analyzing the reaction products.

Protocol 1: Heterologous Expression of F. graminearum Clm2

Objective: To produce recombinant Clm2 enzyme for in vitro assays. Fungal CYP450s often require co-expression with a cytochrome P450 reductase (CPR) for activity.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET-Duet1)

  • Synthetic, codon-optimized gene for F. graminearum Clm2

  • Synthetic, codon-optimized gene for a compatible NADPH-cytochrome P450 reductase (e.g., from F. graminearum or a generic fungal CPR)

  • LB Broth and Agar

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 5-aminolevulinic acid (5-ALA) for enhanced heme synthesis

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents

Procedure:

  • Gene Cloning: Clone the codon-optimized Clm2 and CPR genes into a suitable co-expression vector. A His-tag can be added to one of the proteins for purification.

  • Transformation: Transform the expression plasmid into a competent E. coli expression strain.

  • Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C. Use the starter culture to inoculate a larger volume of LB medium.

  • Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Cool the culture to 18-25°C and induce protein expression with IPTG (e.g., 0.1-0.5 mM). Supplement the culture with 5-ALA (e.g., 0.5 mM).

  • Incubation: Incubate the culture for 16-24 hours at the lower temperature with shaking.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation. Purify the His-tagged protein from the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions.

  • Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Expression_Workflow A Gene Cloning (Clm2 and CPR in vector) B Transformation (into E. coli) A->B C Cell Culture and Growth B->C D Induction with IPTG and 5-ALA C->D E Protein Expression (low temperature) D->E F Cell Lysis E->F G Affinity Purification (Ni-NTA) F->G H SDS-PAGE Analysis G->H

Protocol 2: In Vitro Enzymatic Assay for this compound Hydroxylation

Objective: To determine the enzymatic activity of recombinant Clm2 on this compound.

Materials:

  • Purified recombinant Clm2/CPR enzyme preparation

  • This compound (substrate)

  • Reaction Buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.4)

  • NADPH

  • Methanol (B129727) or DMSO (for dissolving this compound)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • GC-MS or HPLC system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Reaction Buffer

    • Purified Clm2/CPR enzyme (concentration to be optimized)

    • This compound (dissolved in a minimal amount of methanol or DMSO, final concentration to be varied for kinetic studies, e.g., 10-100 µM)

  • Initiation: Pre-incubate the mixture at a suitable temperature (e.g., 28-30°C) for 5 minutes. Initiate the reaction by adding NADPH (e.g., to a final concentration of 1 mM).

  • Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the chosen temperature with gentle shaking. A time-course experiment is recommended to ensure the reaction is in the linear range.

  • Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly to extract the products.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Drying and Concentration: Transfer the organic (upper) layer to a new tube. Dry the organic extract over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen.

  • Analysis: Re-dissolve the dried residue in a suitable solvent (e.g., ethyl acetate or methanol) for analysis by GC-MS or HPLC.

Protocol 3: Product Analysis by GC-MS

Objective: To identify and quantify the products of the enzymatic reaction.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column for terpene analysis (e.g., HP-5MS)

  • Helium gas

  • Standards for this compound and culmorin (if available)

Procedure:

  • Sample Injection: Inject an aliquot of the re-dissolved extract into the GC-MS.

  • GC Separation: Use a suitable temperature program to separate the components. For example:

    • Initial temperature: 80°C, hold for 2 min

    • Ramp: 10°C/min to 250°C

    • Hold: 5 min at 250°C

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the peaks by comparing their retention times and mass spectra with those of authentic standards or by fragmentation pattern analysis and comparison to spectral libraries. Quantify the products by integrating the peak areas and using a calibration curve if standards are available.

Potential Signaling Pathway Involvement

The biological roles of this compound and its hydroxylated derivatives are not yet fully elucidated. However, as secondary metabolites of a plant pathogen, they may play a role in the interaction between the fungus and its host.

  • Mycotoxin Biosynthesis Pathway: this compound is a direct precursor to culmorin, which often co-occurs with other mycotoxins like deoxynivalenol (B1670258) (DON).[2] The biosynthesis of these compounds is tightly regulated, and intermediates may act as signaling molecules within the fungus to modulate the expression of biosynthetic genes.

  • Host-Pathogen Interactions: Secondary metabolites can act as virulence factors or effectors in plant-pathogen interactions. Culmorin has been shown to have antifungal activity and can enhance the toxicity of DON to insects.[2] It is plausible that these compounds could modulate plant defense signaling pathways.

Further research is required to identify specific signaling pathways and molecular targets of this compound and its derivatives in both the producing organism and its host.

Signaling_Pathway_Hypothesis FPP Farnesyl Pyrophosphate Longiborneol_Synthase This compound Synthase (Clm1) FPP->Longiborneol_Synthase This compound This compound Longiborneol_Synthase->this compound Clm2 Clm2 (CYP450) This compound->Clm2 Culmorin Culmorin & other Hydroxylated Derivatives Clm2->Culmorin Fungal_Regulation Regulation of Mycotoxin Biosynthesis Culmorin->Fungal_Regulation ? Host_Interaction Modulation of Host (Plant) Defense Signaling Culmorin->Host_Interaction ?

Conclusion

The enzymatic conversion of this compound represents a fascinating area of research with implications for mycotoxin biosynthesis, natural product chemistry, and biotechnology. The protocols and information provided herein offer a comprehensive guide for scientists to explore this biotransformation. Further studies are needed to fully characterize the kinetics and mechanisms of the enzymes involved and to elucidate the biological functions and potential signaling roles of this compound and its hydroxylated derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Longiborneol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Longiborneol (B1213909). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this complex synthesis, with a focus on improving overall yield. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries based on successful synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient reported synthesis of this compound to date?

A1: The most efficient synthesis of this compound is a nine-step route starting from (S)-carvone, which proceeds with an overall yield of approximately 30-33%.[1][2][3] This strategy, developed by the Sarpong group, relies on a key scaffold rearrangement to form 8-hydroxycamphor and a subsequent metal-hydride hydrogen atom transfer (MHAT)-initiated cyclization to construct the seven-membered ring of the this compound core.[4][5]

Q2: My overall yield is significantly lower than reported. What are the most critical steps for yield optimization?

A2: The most critical steps for maximizing the overall yield are the semipinacol rearrangement to form 8-hydroxycamphor, the Wittig reaction to install the side chain, and the MHAT-initiated cyclization. Inefficiencies in any of these key transformations will significantly impact the final yield. Careful optimization of reaction conditions, purification of intermediates, and prevention of side reactions are paramount.

Q3: I am encountering issues with the formation of the seven-membered ring. What are some common problems and alternative strategies?

A3: Formation of the seven-membered ring is a known challenge in the synthesis of this compound. Initial attempts using Conia-ene or Pd-mediated cycloalkylation reactions were reported to be unsuccessful.[5] A reductive radical cyclization was found to lead to the formation of copaborneol, a structural isomer, rather than this compound.[5][6] The most successful approach is the MHAT-initiated cyclization. Key to the success of this reaction is the use of appropriate buffering agents to prevent acid-mediated decomposition of the substrate.[5]

Q4: I am observing the formation of an unexpected isomer. What could it be?

A4: A common isomeric byproduct is copaborneol, which can arise from an alternative cyclization pathway, specifically a reductive radical cyclization.[5][6] Its formation suggests that the reaction conditions may be favoring a 6-exo-trig cyclization over the desired 7-endo-trig cyclization.

Troubleshooting Guides

Problem 1: Low yield in the semipinacol rearrangement to 8-hydroxycamphor.
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress carefully using TLC or LC-MS. Ensure the reaction is stirred efficiently and allowed to proceed for the recommended time.
Degradation of starting material or productUse of a milder Brønsted acid, such as p-toluenesulfonic acid, has been shown to improve the yield of this rearrangement.[5] Ensure the reaction temperature is controlled and not excessively high.
Difficult purificationThe product, 8-hydroxycamphor, can be challenging to purify. Employ careful column chromatography with an appropriate solvent system.
Problem 2: Low yield or side product formation in the Wittig reaction.
Possible Cause Suggested Solution
Poor ylide formationEnsure the phosphonium (B103445) salt is dry and the base used for deprotonation is of high quality. Anhydrous conditions are crucial.
Unreactive aldehydeThe aldehyde intermediate may be sterically hindered. A more reactive phosphonium ylide may be required. Consider using a salt-free ylide for increased reactivity.
Formation of E/Z isomersThe stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For unstabilized ylides, Z-alkenes are typically favored under salt-free conditions.
Difficult purificationThe triphenylphosphine (B44618) oxide byproduct can complicate purification. It can often be removed by precipitation from a nonpolar solvent or by chromatography.
Problem 3: Failure or low yield of the MHAT-initiated cyclization.

| Possible Cause | Suggested Solution | | Acid-mediated decomposition | The use of buffering agents is critical to prevent the decomposition of the starting material and product.[5] | | Incorrect reaction conditions | The success of this radical cyclization is highly dependent on the specific catalyst, reductant, and solvent used. Adhere closely to the optimized protocol. | | Formation of copaborneol | This indicates that the reductive radical cyclization pathway is competing. Ensure the conditions are optimized for the MHAT pathway. This may involve adjusting the reductant or catalyst. | | Inactive catalyst | Ensure the metal catalyst is not oxidized or poisoned. Use freshly opened or properly stored reagents. |

Problem 4: Poor diastereoselectivity in the final reduction of longicamphor.

| Possible Cause | Suggested Solution | | Inappropriate reducing agent | The desired diastereomer of this compound is obtained through a diastereoselective reduction of the carbonyl group in longicamphor. Dissolving metal conditions (e.g., sodium in ethanol) have been reported to provide the desired stereoisomer.[4] | | Epimerization | The product could potentially epimerize under certain conditions. Ensure the workup and purification are performed under neutral or mild conditions. |

Quantitative Data Summary

Step Transformation Reported Yield Reference
1-3(S)-carvone → 8-hydroxycamphor~43% (over 3 steps)[5]
4-68-hydroxycamphor → Cyclization precursorNot explicitly stated
7MHAT-initiated cyclization~85%[5]
8HydrogenationNot explicitly stated
9Reduction of longicamphorHigh[4]
Overall (S)-carvone → this compound ~30-33% [1][2][3]

Experimental Protocols

1. Semipinacol Rearrangement for the Synthesis of 8-Hydroxycamphor:

This procedure is based on the optimized conditions reported by the Sarpong group.[5] A solution of the cyclobutanol (B46151) precursor in an appropriate solvent (e.g., toluene) is treated with a catalytic amount of p-toluenesulfonic acid. The reaction is heated to allow for the rearrangement to occur. Progress is monitored by TLC. Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford 8-hydroxycamphor.

2. MHAT-Initiated Cyclization:

The following is a general protocol for the key cyclization step.[5] To a solution of the vinyl sulfonate precursor in a suitable solvent (e.g., 1,2-dichloroethane) is added the iron catalyst, a ligand, a silane (B1218182) reductant, and a buffering agent. The reaction mixture is stirred at the specified temperature for the recommended time. After completion, the reaction is quenched and worked up. The crude product is purified by column chromatography to yield the tricyclic core of this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_cyclization Core Assembly cluster_final Final Steps Carvone (S)-Carvone Epoxidation Epoxidation Carvone->Epoxidation Reductive_Cyclization Ti(III)-mediated Reductive Cyclization Epoxidation->Reductive_Cyclization Semipinacol Semipinacol Rearrangement Reductive_Cyclization->Semipinacol Hydroxycamphor 8-Hydroxycamphor Semipinacol->Hydroxycamphor Wittig Wittig Reaction Hydroxycamphor->Wittig Precursor_Formation Precursor Functionalization Wittig->Precursor_Formation MHAT MHAT-initiated Cyclization Precursor_Formation->MHAT Tricycle Tricyclic Intermediate MHAT->Tricycle Hydrogenation Hydrogenation Tricycle->Hydrogenation Longicamphor Longicamphor Hydrogenation->Longicamphor Reduction Diastereoselective Reduction Longicamphor->Reduction This compound This compound Reduction->this compound

Caption: Synthetic workflow for the total synthesis of this compound.

troubleshooting_logic Start Low Overall Yield Check_Rearrangement Check Yield of 8-Hydroxycamphor Start->Check_Rearrangement Check_Wittig Check Wittig Reaction Efficiency Check_Rearrangement->Check_Wittig Yield OK Low_Rearrangement Troubleshoot Semipinacol Rearrangement Check_Rearrangement->Low_Rearrangement Low Yield Check_Cyclization Check MHAT Cyclization Yield Check_Wittig->Check_Cyclization Yield OK Low_Wittig Troubleshoot Wittig Reaction Check_Wittig->Low_Wittig Low Yield Low_Cyclization Troubleshoot MHAT Cyclization Check_Cyclization->Low_Cyclization Low Yield Final_Reduction_Issue Check Final Reduction Diastereoselectivity Check_Cyclization->Final_Reduction_Issue Yield OK Low_Rearrangement->Check_Wittig Low_Wittig->Check_Cyclization Isomer_Formation Isomer (Copaborneol) Formation? Low_Cyclization->Isomer_Formation Optimize_MHAT Optimize MHAT Conditions (Buffer, Catalyst) Isomer_Formation->Optimize_MHAT Yes Isomer_Formation->Final_Reduction_Issue No Optimize_MHAT->Final_Reduction_Issue Optimize_Reduction Optimize Reducing Agent and Conditions Final_Reduction_Issue->Optimize_Reduction Poor Selectivity Success Yield Improved Final_Reduction_Issue->Success Selectivity OK Optimize_Reduction->Success

Caption: Troubleshooting logic for improving this compound synthesis yield.

References

Technical Support Center: Overcoming Side Reactions in Longiborneol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Longiborneol (B1213909) derivatization. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to navigate the complexities of modifying the this compound scaffold.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
Low Yield of Desired Product • Suboptimal reaction conditions (temperature, solvent, catalyst).• Systematically screen reaction parameters. For instance, in palladium-catalyzed C-H acetoxylation, lowering the temperature (e.g., from 100°C to 40°C) can improve yields.[1]
• Degradation of starting material.[1][2]• Employ milder reaction conditions. If degradation is due to the strained bicyclic system, consider alternative synthetic routes or protecting group strategies.[1][2]
• Competing side reactions.• Utilize directing groups to enhance selectivity for the desired reaction pathway.
Formation of Multiple Isomeric Products • Non-selective reagents.• Employ more selective reagents. For example, while some oxidants produce a mixture of C3, C5, and C11 oxygenated products, strategic use of directing groups can favor one position.[1]
• Multiple reactive sites on the this compound scaffold.• Consider a multi-step approach where sensitive positions are protected before derivatization.
Unidentified Side Products • Complex reaction pathways.• Utilize advanced analytical techniques (e.g., 2D NMR, LC-MS/MS) to characterize unknown products and gain insight into reaction mechanisms.
• Instability of intermediates or products.• Adjust work-up and purification procedures to minimize degradation. For example, some hydroxylated derivatives may be unstable on silica (B1680970) gel.[3]
Rearrangement of the this compound Scaffold • Reaction conditions promoting Wagner-Meerwein shifts.• Treating this compound with certain reagents like methylsulfamoyl chloride can lead to rearrangement to longifolene (B8805489).[1][2] Avoid harsh acidic conditions or reagents known to induce carbocation formation.
Degradation of Starting Material • Kinetically favored β-scission of the strained [2.2.1] bicycle.[1][2]• This has been observed in attempts at a Suárez reaction on iso-longiborneol.[1][2] Alternative functionalization strategies, such as relay oxidation, may be necessary.[1][2]
Bis-acetoxylation Instead of Mono-acetoxylation • Overly reactive conditions or excess oxidant.• To suppress bis-acetoxylation during C-H functionalization, a substoichiometric loading of the oxidant (e.g., 0.9 equivalents of PIDA) and lower reaction temperatures can be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the C-H oxidation of this compound derivatives?

A1: During C-H oxidation of acetyl-longiborneol, common side reactions include oxidation at multiple methylene (B1212753) groups, leading to a mixture of products. For example, using methyl(trifluoromethyl)dioxirane (B1250162) (TFDO), oxidation has been observed at C4 (major product), C11, C3, and C5, along with several unidentified side-products.[1][4]

Q2: How can I improve the selectivity of C-H oxidation on the this compound scaffold?

A2: Improving selectivity can be achieved by installing electron-withdrawing groups on the seven-membered ring to slow the rate of oxidation at certain positions. For instance, in the TFDO-mediated C-H oxidation of bis-acetylated 5-hydroxythis compound, a more selective oxidation at C11 was observed.[1]

Q3: Are there any known reaction conditions that lead to the degradation of the this compound core?

A3: Yes, attempts to effect a Suárez reaction on iso-longiborneol have led to the degradation of the starting material, possibly due to a kinetically favored β-scission of the strained [2.2.1] bicycle.[1][2]

Q4: Can the this compound scaffold rearrange into other structures during derivatization?

A4: Yes, rearrangement of the this compound scaffold to other natural product frameworks has been observed. A notable example is the treatment of this compound with methylsulfamoyl chloride, which furnishes longifolene as the sole product in good yield.[1][2]

Q5: What is a "relay oxidation" strategy and how can it be applied to this compound?

A5: A relay oxidation strategy involves installing a functional group at one position to direct a subsequent oxidation at a nearby position. In the synthesis of 14- and 15-hydroxylongiborneols, oxygenation at C5 was used to direct a subsequent palladium-catalyzed C-H acetoxylation at C14 and C15.[1][2]

Quantitative Data on Side Reactions

The following table summarizes the yields of different products obtained from the TFDO-mediated C-H oxidation of acetyl-longiborneol, illustrating a typical distribution of side products.

ProductPosition of OxidationYield
Major Product C416%
Side Product 1 C11Observed
Side Product 2 C36%
Side Product 3 C5Observed
Other Unidentified side-productsObserved

Data extracted from a study on the total synthesis of this compound sesquiterpenoids.[1][4]

Experimental Protocols

Protocol 1: Selective C-H Acetoxylation to Minimize Bis-acetoxylation

This protocol is adapted from a method used to synthesize 14- and 15-hydroxylongiborneols, where suppression of bis-acetoxylation was critical.[1]

Objective: To achieve mono-acetoxylation at the C14 and C15 positions of an oxime-derivatized this compound intermediate.

Materials:

  • Oxime intermediate (e.g., oxime 25 as described in the literature)

  • Palladium catalyst

  • (Diacetoxyiodo)benzene (PIDA) oxidant

  • Appropriate solvent

Procedure:

  • Dissolve the oxime intermediate in the chosen solvent in a reaction vessel.

  • Add the palladium catalyst to the solution.

  • Add a substoichiometric amount of PIDA (0.9 equivalents) to the reaction mixture.

  • Maintain the reaction temperature at 40°C.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction and proceed with standard work-up and purification procedures.

Expected Outcome: Formation of the desired mono-acetoxylated product with minimized formation of the bis-acetoxylated side product.[1]

Protocol 2: TFDO-Mediated C-H Oxidation

This protocol describes the general use of methyl(trifluoromethyl)dioxirane (TFDO) for the undirected C-H oxidation of an acetyl-longiborneol intermediate.[1]

Objective: To introduce a hydroxyl group at an unactivated C-H bond of the this compound scaffold.

Materials:

  • Acetyl-longiborneol

  • Methyl(trifluoromethyl)dioxirane (TFDO) solution

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the acetyl-longiborneol starting material in the anhydrous solvent under an inert atmosphere.

  • Cool the reaction mixture to the desired temperature (e.g., -78°C).

  • Slowly add the TFDO solution to the reaction mixture.

  • Allow the reaction to proceed for the specified time, monitoring by TLC or another appropriate method.

  • Quench the reaction, typically with a reducing agent (e.g., dimethyl sulfide).

  • Allow the mixture to warm to room temperature and perform an aqueous work-up.

  • Purify the crude product mixture using column chromatography to separate the various oxidized isomers.

Expected Outcome: A mixture of oxidized products, with the major product being the C4-oxidized derivative, along with other isomers (C11, C3, C5) and some starting material.[1]

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Derivatization Step cluster_analysis Analysis & Purification cluster_outcome Outcome start This compound Derivative reaction Reaction (e.g., Oxidation, Acetoxylation) start->reaction analysis Reaction Monitoring (TLC, LC-MS) reaction->analysis purification Purification (Column Chromatography) analysis->purification desired_product Desired Product purification->desired_product side_products Side Products purification->side_products

Caption: General experimental workflow for this compound derivatization.

reaction_pathway cluster_products Oxidation Products acetyl_this compound Acetyl-longiborneol C4_ox C4-Oxidation (Major Product) acetyl_this compound->C4_ox Desired Pathway C11_ox C11-Oxidation acetyl_this compound->C11_ox Side Reaction C3_ox C3-Oxidation acetyl_this compound->C3_ox Side Reaction C5_ox C5-Oxidation acetyl_this compound->C5_ox Side Reaction rearrangement Rearrangement (e.g., to Longifolene) acetyl_this compound->rearrangement Side Reaction degradation Degradation acetyl_this compound->degradation Side Reaction

Caption: Potential reaction pathways in this compound derivatization.

References

Technical Support Center: Purification of Longiborneol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of Longiborneol. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

The most widely used method for the purification of this compound and its synthetic intermediates is flash column chromatography using silica (B1680970) gel as the stationary phase.[1] This technique is effective for separating this compound from reaction byproducts and unreacted starting materials due to differences in their polarity.[2]

Q2: Which solvent system is recommended for the silica gel chromatography of this compound?

A common and effective mobile phase for the silica gel flash chromatography of this compound and its intermediates is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate (B1210297) (EtOAc).[1] The optimal ratio of these solvents will depend on the specific impurities present in the crude mixture. A good starting point for method development is a Hexanes:EtOAc ratio of 4:1.[1]

Q3: My this compound appears to be degrading on the silica gel column. What can I do?

Some intermediates in this compound synthesis, particularly certain alcohol derivatives, have been reported to be unstable on silica gel.[3] If you suspect degradation, you can perform a stability test using two-dimensional thin-layer chromatography (2D-TLC).[4][5] If instability is confirmed, consider the following:

  • Deactivate the silica gel: Pre-treating the silica gel with a small amount of a base like triethylamine (B128534) (if your compound is basic) or an acid like acetic acid (if your compound is acidic) can neutralize active sites.[4]

  • Use an alternative stationary phase: Alumina can be a less acidic alternative to silica gel.[6]

  • Minimize contact time: Use a shorter column and a faster flow rate (flash chromatography) to reduce the time the compound spends on the stationary phase.[7]

Q4: I am having trouble separating this compound from a closely-related impurity. How can I improve the resolution?

Poor separation of compounds with similar polarities is a common challenge. To improve resolution, you can:

  • Optimize the solvent system: A shallower solvent gradient (a slower increase in the polar solvent percentage) can improve separation.[4] Experiment with different solvent systems; for instance, substituting ethyl acetate with diethyl ether or dichloromethane (B109758) might alter the selectivity.[8]

  • Use a higher-resolution stationary phase: Employing silica gel with a smaller particle size (e.g., 230-400 mesh) can enhance separation efficiency.[9]

  • Adjust the loading technique: Loading the sample dissolved in a minimal amount of solvent or using a dry loading technique can lead to sharper bands and better separation.[4][7]

Q5: How can I monitor the purification process and identify the fractions containing pure this compound?

The purification process is typically monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).[6] Fractions that show a single spot corresponding to the Rf value of pure this compound are combined. For more rigorous analysis and to confirm the identity and purity of the final product, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method.[10][11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
This compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol (B129727) can be added (up to 10%).[8]
The compound has degraded on the column.Test for stability on silica gel using 2D-TLC.[4][5] If unstable, consider deactivating the silica gel or using an alternative stationary phase like alumina.[6]
This compound elutes too quickly (with the solvent front). The mobile phase is too polar.Decrease the polarity of the eluent. Start with a less polar solvent mixture, for example, a higher ratio of hexanes to ethyl acetate.[6]
Poor separation between this compound and impurities (co-elution). The chosen solvent system lacks selectivity for the compounds.Experiment with different solvent systems. For example, replace ethyl acetate with dichloromethane or ether.[8] A three-component solvent system can sometimes improve selectivity.[4]
The column is overloaded with the sample.Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-crude-product ratio of 25:1 to 50:1.
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels. A well-packed column is crucial for good separation.[7]
Streaking or "tailing" of the this compound spot on TLC and broad peaks from the column. The sample is too concentrated when loaded.Dissolve the sample in the minimum amount of solvent before loading, or use a dry loading technique.[4][7]
The compound is interacting too strongly with the stationary phase.For acidic or basic compounds, adding a small amount of a modifier like acetic acid or triethylamine, respectively, to the mobile phase can improve peak shape.[4]

Experimental Protocols

Protocol 1: Purification of a this compound Intermediate by Flash Column Chromatography

This protocol is a general guideline based on reported purifications of this compound synthetic intermediates.[1]

1. Materials:

  • Crude reaction mixture containing the this compound intermediate.
  • Silica gel (flash chromatography grade, e.g., 40-63 µm particle size).[1]
  • Solvents: Hexanes and Ethyl Acetate (HPLC grade).
  • Glass chromatography column.
  • TLC plates (silica gel coated).
  • Fraction collection tubes.
  • Rotary evaporator.

2. Procedure:

  • TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent and spot it on a TLC plate. Develop the plate in various ratios of Hexanes:EtOAc to find a solvent system that gives the desired compound an Rf value of approximately 0.2-0.4. A reported system for a this compound intermediate is Hexanes:EtOAc = 4:1.[1]
  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat and even bed.
  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a less polar solvent. Carefully load the solution onto the top of the silica gel bed.
  • Elution: Add the mobile phase to the column and apply pressure (e.g., with a pump or air) to achieve a steady flow.
  • Fraction Collection: Collect the eluate in fractions.
  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound intermediate.

Protocol 2: GC-MS Analysis of Purified this compound Fractions

This protocol provides a general framework for the analysis of purified this compound. Specific parameters may need to be optimized for your instrument.

1. Sample Preparation:

  • Dissolve a small amount of the purified this compound in a volatile solvent such as ethyl acetate or hexane.

2. GC-MS Parameters (Example): [11]

  • Column: HP-5MS (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium.
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.
  • MS Detector: Electron Ionization (EI) mode at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity can be estimated by the relative area of the this compound peak compared to other peaks in the chromatogram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Product tlc_analysis TLC Analysis crude_product->tlc_analysis Optimize Solvent column_packing Column Packing tlc_analysis->column_packing Select Eluent sample_loading Sample Loading column_packing->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis pure_fractions Combine Pure Fractions fraction_analysis->pure_fractions Identify solvent_removal Solvent Removal pure_fractions->solvent_removal pure_this compound Pure this compound solvent_removal->pure_this compound gc_ms GC-MS Analysis pure_this compound->gc_ms Verify Purity troubleshooting_logic start Poor Separation check_rf Is Rf in optimal range (0.2-0.4)? start->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No check_loading Sample Overloading? check_rf->check_loading Yes adjust_polarity->check_rf reduce_load Reduce Sample Load check_loading->reduce_load Yes check_stability Compound Instability? check_loading->check_stability No good_separation Good Separation reduce_load->good_separation change_stationary_phase Use Alumina or Deactivated Silica check_stability->change_stationary_phase Yes check_stability->good_separation No change_stationary_phase->good_separation

References

Optimization of reaction conditions for Longiborneol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Longiborneol. Our aim is to address common challenges encountered during the experimental process, ensuring a smoother and more efficient workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the enantioselective synthesis of this compound?

A1: A widely adopted and efficient strategy begins with the readily available chiral pool terpene, (S)-carvone. This "camphor first" approach involves a skeletal remodeling of (S)-carvone to generate a key bicyclo[2.2.1] intermediate, 8-hydroxycamphor.[1][2][3][4] This method has been utilized to achieve a concise nine-step total synthesis of this compound.[1][5]

Q2: What are the key strategic steps in the synthesis of this compound from (S)-carvone?

A2: The synthesis can be broadly divided into two main phases: the construction of the core this compound skeleton and the late-stage functionalization to access various analogs. Key transformations include:

  • Skeletal Remodeling: Conversion of (S)-carvone to 8-hydroxycamphor.[2][3]

  • Fragment Coupling: Typically a Wittig olefination to connect the side chain.[6][7]

  • Key Cyclization: Formation of the seven-membered ring via a metal-hydride hydrogen atom transfer (MHAT)-initiated radical cyclization.[2][6][8]

  • Reduction: Diastereoselective reduction of a ketone to yield the final this compound alcohol.[2]

Q3: Are there alternative strategies to the radical cyclization for forming the seven-membered ring?

A3: Yes, other approaches have been explored, though with less success. Initial strategies considered included Conia-ene and Pd-mediated cycloalkylation reactions, but these were found to be challenging.[2][6] A reductive radical cyclization was also investigated, but it led to the formation of a six-membered ring, yielding a structural isomer of this compound instead.[2][6][9] The metal-hydride hydrogen atom transfer (MHAT)-initiated cyclization proved to be the most effective method.[2][6]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low yield in the initial skeletal remodeling steps (carvone to 8-hydroxycamphor). Incomplete epoxidation of (S)-carvone. Suboptimal conditions for the Ti(III)-mediated reductive cyclization. Inefficient semipinacol rearrangement.Ensure complete consumption of the starting material during epoxidation by monitoring with TLC. Optimize the temperature and reaction time for the reductive cyclization. A modification of the reported procedure for the semipinacol rearrangement, including careful control of acid concentration and temperature, may improve yield.[2]
Poor diastereoselectivity in the reduction of the final ketone to this compound. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome.Dissolving metal-mediated reductions have been shown to provide good diastereoselectivity for this transformation.[2] Screening other reducing agents such as L-selectride or K-selectride at low temperatures may also improve selectivity.
Failure of the key seven-membered ring cyclization. Use of an inappropriate cyclization strategy (e.g., Conia-ene, reductive radical cyclization).[2][6] Decomposition of the starting material under acidic conditions.[2]The recommended and most successful method is the metal-hydride hydrogen atom transfer (MHAT)-initiated cyclization.[2][8] It is crucial to use buffering agents to prevent acid-mediated decomposition of the substrate.[2][8]
Formation of copaborneol, a structural isomer, instead of the this compound skeleton. This is a known outcome of using a reductive radical cyclization approach.[2][6][9]To obtain the this compound scaffold, the metal-hydride hydrogen atom transfer (MHAT)-initiated cyclization should be employed.[2][6]
Difficulties with late-stage C-H functionalization for the synthesis of oxidized this compound congeners. The reactivity of different C-H bonds in the this compound skeleton varies. Some C-H functionalization methods may prove ineffective for specific positions.[2][6]A survey of different C-H oxidation methods is necessary.[2] For example, TFDO-mediated oxidation has been used, and installing an electron-withdrawing group at one position can direct oxidation to another site.[2] The choice of catalyst, such as manganese-based systems, can also influence the outcome.[2]
Challenges in purifying the synthetic intermediates and final product. The presence of diastereomers and other byproducts can complicate purification.Purification can be achieved using techniques like reverse-phase chromatography.[10] Careful column chromatography with optimized solvent systems is essential at each step.

Experimental Protocols

Key Cyclization Step: MHAT-initiated Cyclization to form the this compound Skeleton

This protocol is based on the optimized conditions for the crucial seven-membered ring formation.[2][8]

Materials:

  • Skipped-diene precursor (1 equivalent)

  • Phenylsilane (B129415) (4 equivalents)

  • 1,2-dichloroethane (DCE) as solvent

  • Fe(acac)₃ (0.3 equivalents)

  • Sodium bicarbonate (NaHCO₃) (2 equivalents)

  • tert-Butanol (B103910) (t-BuOH) (4 equivalents)

  • Anhydrous, oxygen-free reaction conditions

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the skipped-diene precursor.

  • Dissolve the precursor in anhydrous 1,2-dichloroethane.

  • Add sodium bicarbonate, followed by Fe(acac)₃.

  • Add tert-butanol to the reaction mixture.

  • Finally, add phenylsilane and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the tricyclic product.

Note: The use of buffering agents like sodium bicarbonate is critical to prevent acid-mediated decomposition of the substrate.[2][8]

Visualizations

Longiborneol_Synthesis_Workflow cluster_start Starting Material cluster_remodeling Skeletal Remodeling cluster_coupling Fragment Coupling cluster_cyclization Key Cyclization cluster_final Final Steps S_Carvone (S)-Carvone Epoxidation Epoxidation S_Carvone->Epoxidation 1. Reductive_Cyclization Ti(III)-mediated Reductive Cyclization Epoxidation->Reductive_Cyclization 2. Rearrangement Semipinacol Rearrangement Reductive_Cyclization->Rearrangement 3. Hydroxycamphor 8-Hydroxycamphor Rearrangement->Hydroxycamphor Yields Oxidation Oxidation Hydroxycamphor->Oxidation 4. Wittig Wittig Olefination Oxidation->Wittig 5. Skipped_Diene Skipped-Diene Wittig->Skipped_Diene Yields MHAT_Cyclization MHAT-initiated Cyclization Skipped_Diene->MHAT_Cyclization 6. Tricycle Tricyclic Ketone MHAT_Cyclization->Tricycle Yields Reduction Reduction Tricycle->Reduction 7. This compound This compound Reduction->this compound Final Product

Caption: Synthetic workflow for this compound from (S)-carvone.

Troubleshooting_Cyclization Start Cyclization of Skipped-Diene Decision Observed Outcome? Start->Decision Success Successful Cyclization (this compound Core) Decision->Success High Yield of Desired Product Failure Low to No Reaction Decision->Failure Low Yield / No Product Isomer Isomer Formation (Copaborneol Core) Decision->Isomer Incorrect Isomer Formed Check_Conditions Verify MHAT Conditions: - Anhydrous/Inert Atmosphere - Reagent Purity & Stoichiometry - Presence of Buffer Failure->Check_Conditions Change_Method Incorrect Cyclization Method Used (e.g., Reductive Radical Cyclization) Isomer->Change_Method Switch_to_MHAT Action: Switch to MHAT-initiated Cyclization Change_Method->Switch_to_MHAT

Caption: Troubleshooting logic for the key cyclization step.

References

Resolving peak tailing issues in HPLC analysis of Longiborneol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Longiborneol, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for a relatively non-polar compound like this compound in reversed-phase HPLC is often attributed to several factors:

  • Secondary Interactions: Unwanted interactions between the hydroxyl group of this compound and active silanol (B1196071) groups (Si-OH) on the silica-based stationary phase can lead to peak tailing.[1][2] Even though this compound is not a strong base, these secondary interactions can still occur.

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in a distorted peak shape.[1][3]

  • Poor Sample Solubility: If the sample solvent is significantly stronger (less polar) than the initial mobile phase, it can cause peak distortion.

  • Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, leading to poor peak shapes.[3] A void at the column inlet is also a possible cause.[2]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening and peak tailing.[4]

Q2: What type of HPLC column is best suited for this compound analysis?

A C18 column is the most common and generally suitable choice for the analysis of hydrophobic terpenes like this compound.[1] To minimize peak tailing due to silanol interactions, it is highly recommended to use a modern, high-purity, end-capped C18 column. These columns have a reduced number of accessible silanol groups, leading to improved peak symmetry for a wide range of compounds.

Q3: What is a typical mobile phase for the HPLC analysis of this compound?

A common mobile phase for the analysis of terpene alcohols is a gradient or isocratic mixture of acetonitrile (B52724) or methanol (B129727) with water.[1] The addition of a small amount of an acidic modifier, such as formic acid or phosphoric acid, to the mobile phase is often employed to improve peak shape by suppressing the ionization of residual silanol groups on the stationary phase.[1][5]

Q4: How does column temperature affect the analysis of this compound?

Increasing the column temperature in HPLC generally leads to:

  • Reduced Retention Time: Analytes elute faster at higher temperatures.[6][7]

  • Improved Peak Shape: For some hydrophobic compounds, higher temperatures can improve peak symmetry and efficiency.[7][8]

  • Lower Mobile Phase Viscosity: This results in lower backpressure.[7]

It is crucial to operate within the temperature limits specified by the column manufacturer to avoid damaging the stationary phase.[7]

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Initial Assessment of Peak Tailing

The first step is to quantify the extent of the peak tailing. The tailing factor (Tf) or asymmetry factor (As) is a measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing that should be addressed.[2][3]

Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Potential Systemic Issue: - Extra-column volume - Column void/contamination - Detector settings check_all_peaks->system_issue Yes compound_specific_issue Potential Compound-Specific Issue: - Secondary silanol interactions - Mobile phase effects - Sample overload check_all_peaks->compound_specific_issue No troubleshoot_system Troubleshoot System: 1. Check fittings and tubing 2. Flush or replace column 3. Check detector settings system_issue->troubleshoot_system optimize_method Optimize Method Parameters: 1. Adjust mobile phase pH/additive 2. Vary column temperature 3. Reduce sample concentration compound_specific_issue->optimize_method end_system System Issue Resolved troubleshoot_system->end_system end_method Peak Shape Improved optimize_method->end_method

A logical workflow for troubleshooting peak tailing issues.
Potential Causes and Solutions

The following sections provide detailed explanations and experimental protocols for addressing the potential causes of peak tailing.

Secondary interactions between the hydroxyl group of this compound and silanol groups on the silica (B1680970) stationary phase are a primary cause of peak tailing. The diagram below illustrates this interaction.

G Analyte-Stationary Phase Interactions cluster_0 Silica Stationary Phase cluster_1 Mobile Phase silanol Si-OH (Silanol Group) c18 C18 Alkyl Chain longiborneol_primary This compound (Primary Interaction) longiborneol_primary->c18 Hydrophobic Interaction (Desired) longiborneol_secondary This compound (Secondary Interaction) longiborneol_secondary->silanol Hydrogen Bonding (Causes Tailing)

Interactions of this compound with the stationary phase.

Quantitative Data on Troubleshooting Parameters

The following tables provide a summary of how different experimental parameters can affect the peak tailing of a compound like this compound. The data is illustrative and serves as a guide for optimization.

Table 1: Effect of Mobile Phase Additive (Formic Acid) on Tailing Factor

Formic Acid Conc. (%)Tailing Factor (Tf)Observations
0.02.1Significant tailing
0.051.5Improved symmetry
0.11.1Good peak shape
0.21.0Optimal peak shape

Table 2: Effect of Column Temperature on Tailing Factor and Retention Time

Column Temp. (°C)Tailing Factor (Tf)Retention Time (min)
251.412.5
351.210.8
451.19.2

Table 3: Effect of Sample Concentration on Tailing Factor

Sample Conc. (mg/mL)Tailing Factor (Tf)Observations
0.11.1Symmetrical peak
0.51.5Moderate tailing
1.02.0Significant tailing

Experimental Protocols

The following are detailed methodologies for key experiments to troubleshoot and resolve peak tailing.

Protocol 1: Optimizing Mobile Phase Additive Concentration

Objective: To determine the optimal concentration of formic acid to add to the mobile phase to minimize peak tailing.

Materials:

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (LC-MS grade)

  • This compound standard solution (0.1 mg/mL in mobile phase)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare a series of mobile phases with varying concentrations of formic acid (e.g., 0.0%, 0.05%, 0.1%, and 0.2% v/v) in a constant ratio of acetonitrile and water (e.g., 70:30).

  • Equilibrate the HPLC system with the first mobile phase (0.0% formic acid) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the this compound standard solution and record the chromatogram.

  • Calculate the tailing factor for the this compound peak.

  • Repeat steps 2-4 for each of the prepared mobile phases.

  • Compare the tailing factors obtained with the different formic acid concentrations to determine the optimal concentration that provides the most symmetrical peak.

Protocol 2: Evaluating the Effect of Column Temperature

Objective: To assess the impact of column temperature on the peak shape and retention time of this compound.

Materials:

  • Optimized mobile phase from Protocol 1

  • This compound standard solution (0.1 mg/mL in mobile phase)

  • C18 HPLC column with a column oven

Procedure:

  • Set the column oven to the starting temperature (e.g., 25 °C).

  • Equilibrate the system with the mobile phase at the set temperature.

  • Inject the this compound standard solution and record the chromatogram.

  • Measure the tailing factor and retention time of the this compound peak.

  • Increase the column temperature in increments (e.g., to 35 °C and 45 °C), allowing the system to equilibrate at each new temperature.

  • Repeat steps 3 and 4 at each temperature.

  • Analyze the data to determine the optimal temperature for achieving a balance between good peak shape, reasonable retention time, and system backpressure.

Protocol 3: Assessing Column Overload

Objective: To determine if peak tailing is caused by injecting too high a concentration of the analyte.

Materials:

  • Optimized mobile phase and column temperature from previous protocols

  • A series of this compound standard solutions of varying concentrations (e.g., 1.0 mg/mL, 0.5 mg/mL, and 0.1 mg/mL)

Procedure:

  • Equilibrate the HPLC system with the optimized method.

  • Inject the highest concentration standard solution (1.0 mg/mL) and record the chromatogram.

  • Calculate the tailing factor of the this compound peak.

  • Repeat steps 2 and 3 for the lower concentration standards.

  • If the tailing factor decreases significantly with decreasing concentration, column overload is a likely cause of the peak tailing. In this case, either dilute the samples or use a column with a larger internal diameter or higher loading capacity.

References

Technical Support Center: Enhancing the Stability of Longiborneol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and formulation of Longiborneol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: this compound, a tricyclic sesquiterpenoid, is susceptible to degradation from several environmental factors. The primary contributors to its instability in solution include:

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the this compound molecule. This is often the main degradation pathway.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation and can also increase the volatility of this compound, leading to loss of the compound from the solution.

  • Light: Exposure to UV or even ambient light can provide the energy to initiate photochemical degradation reactions.

  • pH: The stability of this compound can be influenced by the pH of the solution. Both highly acidic and alkaline conditions can potentially catalyze degradation reactions.

Q2: I am observing a rapid loss of this compound in my aqueous solution. What is the likely cause and how can I prevent it?

A2: Rapid loss of this compound in an aqueous solution is likely due to its low water solubility and high volatility. To mitigate this, consider the following:

  • Solvent System: If appropriate for your application, consider using a co-solvent system (e.g., with ethanol (B145695) or propylene (B89431) glycol) to improve solubility.

  • Encapsulation: For aqueous formulations, encapsulating this compound within a carrier system like cyclodextrins or nanoemulsions is a highly effective strategy to enhance both solubility and stability.

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: To maximize the shelf-life of a this compound stock solution, it is recommended to:

  • Store at low temperatures: Refrigeration (2-8 °C) is generally recommended. For long-term storage, freezing (-20 °C or lower) may be appropriate, but ensure the solvent system is compatible with freezing temperatures.

  • Protect from light: Store solutions in amber glass vials or wrap the container in aluminum foil to prevent photolytic degradation.

  • Minimize oxygen exposure: Use airtight containers and consider flushing the headspace with an inert gas like nitrogen or argon before sealing.

Q4: Can I use antioxidants to improve the stability of this compound?

A4: Yes, the addition of antioxidants can be an effective way to inhibit oxidative degradation. Natural antioxidants such as α-tocopherol (Vitamin E), ascorbic acid (Vitamin C), and various plant-derived phenolic compounds (e.g., from rosemary or green tea extracts) have been shown to be effective in preserving essential oils and their components.[1] The choice of antioxidant will depend on the solvent system and the specific application.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Decreased concentration of this compound over a short period. 1. Volatility: this compound may be evaporating from the solution, especially at room temperature or with inadequate sealing. 2. Adsorption: The compound may be adsorbing to the surface of the storage container.1. Ensure containers are tightly sealed. Store at lower temperatures. 2. Use glass or other inert container materials. Avoid certain plastics where adsorption may be more prevalent.
Appearance of unknown peaks in chromatographic analysis (e.g., GC-MS, HPLC). 1. Oxidative Degradation: Exposure to oxygen has likely led to the formation of oxidation byproducts. 2. Hydrolysis: If in an aqueous solution at extreme pH, hydrolysis may be occurring. 3. Photodegradation: Exposure to light has caused the formation of degradation products.1. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Add an appropriate antioxidant. 2. Buffer the solution to a neutral or slightly acidic pH. 3. Protect the solution from light at all times by using amber vials or covering with foil.
Phase separation or precipitation in an aqueous formulation. 1. Low Aqueous Solubility: this compound has very limited solubility in water. 2. "Salting out": High concentrations of salts in the buffer may be reducing the solubility of this compound.1. Utilize a stabilization technique such as cyclodextrin (B1172386) inclusion complexation or nanoemulsion formulation. 2. If possible, reduce the ionic strength of the buffer.
Inconsistent results between experimental replicates. 1. Inhomogeneous Solution: this compound may not be fully dissolved or may be coming out of solution. 2. Degradation during handling: The compound may be degrading during experimental procedures due to exposure to light, heat, or oxygen.1. Ensure complete dissolution, using sonication if necessary. Visually inspect for any undissolved material or precipitation. 2. Minimize exposure to harsh conditions during experiments. Work in a controlled environment where possible.

Data Presentation: Stability Enhancement Strategies

The following tables summarize the expected improvements in stability when employing different enhancement techniques. Note that specific quantitative data for this compound is limited; these values are based on studies of structurally similar sesquiterpenoids and general principles of terpene stabilization.

Table 1: Comparison of this compound Stabilization Methods

Stabilization Method Mechanism of Protection Typical Improvement in Stability (vs. Unprotected Solution) Key Advantages Considerations
β-Cyclodextrin Inclusion Encapsulation of the this compound molecule within the hydrophobic cavity of the cyclodextrin, shielding it from oxygen and light.5-10 fold increase in half-lifeIncreases water solubility, reduces volatility, masks flavor/odor.Stoichiometry of the complex needs to be determined; may not be suitable for all delivery systems.
Nanoemulsion Dispersion of this compound within the oil phase of a nano-sized emulsion, protected by a surfactant layer.10-20 fold increase in half-lifeHigh loading capacity, improved bioavailability, suitable for both aqueous and lipid-based systems.Requires specialized equipment (e.g., high-pressure homogenizer); formulation optimization is critical.
Addition of Antioxidants Scavenging of free radicals that initiate and propagate oxidative degradation.2-5 fold increase in half-life (antioxidant dependent)Simple to implement, can be combined with other methods.Antioxidant must be soluble in the solvent system and compatible with the final application.

Experimental Protocols

Protocol 1: Preparation of a this compound/β-Cyclodextrin Inclusion Complex

This protocol is adapted from methods used for the encapsulation of volatile essential oils and their components.[2]

Objective: To enhance the aqueous solubility and stability of this compound by forming an inclusion complex with β-cyclodextrin.

Materials:

  • This compound

  • β-Cyclodextrin

  • Ethanol (25% v/v in deionized water)

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

Methodology:

  • Prepare the β-Cyclodextrin Solution: In a beaker, dissolve β-cyclodextrin in 25% ethanol with continuous stirring at 50 °C to create a saturated solution. A typical starting point is a 1:1 molar ratio of this compound to β-cyclodextrin.

  • Prepare the this compound Solution: Dissolve the desired amount of this compound in a minimal amount of 100% ethanol.

  • Formation of the Inclusion Complex: While vigorously stirring the β-cyclodextrin solution at 50 °C, add the this compound solution dropwise.

  • Co-precipitation: Continue stirring the mixture at 50 °C until the solvent has evaporated, leaving a solid precipitate. Alternatively, the solution can be slowly cooled to room temperature and then refrigerated (4 °C) for 24 hours to induce precipitation.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any uncomplexed this compound from the surface.

  • Drying: Dry the resulting powder in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Formulation of a this compound Nanoemulsion

This protocol is based on a high-energy homogenization method suitable for lipophilic compounds.[3]

Objective: To create a stable oil-in-water (O/W) nanoemulsion of this compound to improve its stability and dispersibility in aqueous systems.

Materials:

  • This compound

  • Carrier oil (e.g., medium-chain triglycerides - MCT oil)

  • Hydrophilic surfactant (e.g., Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol, Propylene Glycol)

  • Deionized water

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

Methodology:

  • Preparation of the Oil Phase:

    • Dissolve this compound in the carrier oil. A typical starting ratio might be 1-5% this compound in the final emulsion.

    • Add the surfactant and co-surfactant to the oil mixture. A common starting point is a surfactant-to-oil ratio of 1:1 to 4:1.

    • Stir the mixture at room temperature until a clear, homogenous oil phase is obtained.

  • Preparation of the Aqueous Phase: The aqueous phase consists of deionized water.

  • Formation of a Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear mixer at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Nanoemulsification:

    • Immediately pass the coarse emulsion through a high-pressure homogenizer.

    • Homogenize at a pressure of 10,000-25,000 psi for 5-10 cycles. It is important to control the temperature during homogenization, using a cooling system if necessary.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A droplet size of <200 nm with a PDI of <0.3 is generally desired.

    • Measure the zeta potential to assess the stability against coalescence.

    • Visually inspect for any signs of instability such as creaming, sedimentation, or phase separation over time at different storage temperatures.

Protocol 3: Quantification of this compound for Stability Studies

This protocol outlines a general method for quantifying this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a suitable technique for volatile sesquiterpenoids.[1][4]

Objective: To accurately measure the concentration of this compound in a solution to assess its degradation over time.

Materials:

  • This compound analytical standard

  • Internal standard (e.g., n-alkane such as dodecane (B42187) or a structurally similar, stable compound not present in the sample)

  • Appropriate solvent (e.g., hexane, ethyl acetate)

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Appropriate GC column (e.g., a non-polar or mid-polar capillary column like a DB-5ms)

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

    • Add a fixed concentration of the internal standard to each calibration standard and sample.

  • Sample Preparation:

    • If the this compound is in a complex matrix (e.g., nanoemulsion, cell culture media), a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte. For simple solutions, a direct dilution with the solvent may be sufficient.

    • Add the internal standard to the prepared sample.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of each standard and sample into the GC-MS.

    • Use an appropriate temperature program for the GC oven to separate this compound from other components. An example program could be: start at 80°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • The mass spectrometer should be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each standard and sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_complexation Complexation cluster_isolation Isolation This compound This compound in Ethanol Mixing Dropwise addition with stirring at 50°C This compound->Mixing BetaCD β-Cyclodextrin in 25% Ethanol (50°C) BetaCD->Mixing Precipitation Evaporation or Cooling Mixing->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct This compound-β-CD Inclusion Complex Drying->FinalProduct

Caption: Workflow for preparing this compound-β-Cyclodextrin inclusion complexes.

signaling_pathway_degradation cluster_factors Degradation Factors cluster_products Potential Degradation Products This compound This compound Oxidized Oxidized derivatives (e.g., ketones, epoxides) This compound->Oxidized O2 Rearranged Rearranged skeletal isomers This compound->Rearranged hv, Δ Hydrolyzed Ring-opened products This compound->Hydrolyzed H+ / OH- Oxygen Oxygen (Oxidation) Light Light (Photodegradation) Heat Heat (Thermally Accelerated Degradation) pH Extreme pH (Hydrolysis)

Caption: Potential degradation pathways of this compound under various stress conditions.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Observation {Observation|Decreased Concentration of this compound} Volatility Volatility Observation->Volatility Oxidation Oxidation Observation->Oxidation Photodegradation Photodegradation Observation->Photodegradation Storage Low Temperature & Airtight Storage Volatility->Storage Encapsulation Encapsulation (Cyclodextrin/Nanoemulsion) Volatility->Encapsulation Inert Inert Atmosphere (N2 or Ar) Oxidation->Inert Antioxidant Add Antioxidant Oxidation->Antioxidant Oxidation->Encapsulation LightProtection Protect from Light Photodegradation->LightProtection Photodegradation->Encapsulation

Caption: Troubleshooting logic for addressing the loss of this compound in solution.

References

Technical Support Center: Refinement of Spectroscopic Data Interpretation for Longiborneol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the accurate interpretation of spectroscopic data for the bicyclic sesquiterpenoid, Longiborneol.

Spectroscopic Data Summary for this compound

For effective data interpretation, a summary of expected quantitative data for this compound is provided below. These values are compiled from verified literature sources and should be used as a reference for comparison with experimental data.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 700 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in HzIntegrationAssignment
9.65s1HAldehyde Proton
2.53app t4.51H
2.30 – 2.23m1H
2.06 – 2.00m1H
1.95d18.31H
1.73 – 1.67m1H

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppm
Data not explicitly provided in the search results

Table 3: Infrared (IR) Spectroscopic Data for a this compound Derivative

Wavenumber (ν) cm⁻¹Functional Group Assignment
2964, 2931, 2878C-H stretching
1746, 1717C=O stretching
1447C-H bending
1043C-O stretching
932

Note: The IR data corresponds to a derivative of this compound and may differ slightly from the parent compound.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeCalculated m/zFound m/z
ESISpecific data not available in search resultsSpecific data not available in search results

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the spectroscopic analysis of this compound and similar bicyclic terpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My ¹H NMR spectrum shows broad or poorly resolved peaks. What are the common causes and solutions?

A1: Broad peaks in NMR spectra can be a significant issue, hindering accurate interpretation. Here are some potential causes and their solutions:

  • Poor Shimming: An inhomogeneous magnetic field is a frequent cause of peak broadening.

    • Solution: Carefully shim the spectrometer before acquiring your data. If you are inexperienced with this process, it is best to seek assistance from a facility manager or an experienced user.[1]

  • Sample Concentration: High sample concentrations can lead to increased viscosity, which in turn causes line broadening.[2]

    • Solution: Prepare a more dilute sample. For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.5-0.6 mL of solvent is generally sufficient.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening and a decrease in relaxation times.

    • Solution: Ensure all glassware is meticulously cleaned. If metal contamination is suspected, you can try passing your sample through a small plug of silica (B1680970) gel or celite.[1]

  • Chemical or Conformational Exchange: Bicyclic systems like this compound can sometimes undergo exchange between different conformations on the NMR timescale, leading to broad peaks.

    • Solution: Acquiring the spectrum at a different temperature can help. Lowering the temperature may "freeze out" the exchange, resulting in sharp signals for each conformer, while increasing the temperature may cause the signals to coalesce into a sharp average signal.[1]

Q2: I'm observing unexpected signals in my NMR spectrum. How can I determine if they are from impurities?

A2: The presence of extra signals is a common problem, most often due to impurities in the sample.

  • Solution:

    • Check for Common Solvents: Residual solvents from purification steps (e.g., ethyl acetate, acetone, dichloromethane) are frequent culprits. You can find reference tables of common NMR solvent impurities and their chemical shifts online or in spectroscopy reference books.[1][2]

    • Grease: Stopcock grease can also appear in your spectrum.

    • Further Purification: If the impurity is a byproduct of your reaction, further purification of your sample is necessary.

Q3: The aliphatic region of my ¹H NMR spectrum is very crowded and difficult to interpret. What can I do?

A3: Signal overlap in the aliphatic region is a known challenge for complex molecules like terpenes.

  • Solution:

    • Use a Different Solvent: Changing the NMR solvent can sometimes alter the chemical shifts of overlapping protons enough to resolve them. Spectra taken in benzene-d₆, for instance, often show different patterns compared to those taken in chloroform-d.[2]

    • 2D NMR Techniques: Two-dimensional NMR experiments are invaluable for resolving complex spectra.

      • COSY (Correlation Spectroscopy): Helps to identify coupled protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, which can help to spread out overlapping proton signals based on the carbon chemical shifts.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton.

Mass Spectrometry (MS)

Q1: I am having trouble getting a clear molecular ion peak for this compound in my mass spectrum. Why might this be happening?

A1: Terpenes can sometimes be challenging to analyze by MS due to their volatility and potential for fragmentation.

  • Solution:

    • Soft Ionization Techniques: Electron Ionization (EI) can be a high-energy technique that leads to extensive fragmentation and a weak or absent molecular ion peak. Consider using a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.

    • GC-MS Optimization: If using Gas Chromatography-Mass Spectrometry (GC-MS), ensure that the GC parameters (e.g., injector temperature, temperature program) are optimized to prevent thermal degradation of the analyte before it reaches the mass spectrometer.

Q2: How can I differentiate between this compound and its isomers using mass spectrometry?

A2: Isomers often produce very similar mass spectra, making differentiation challenging based on MS data alone.

  • Solution:

    • GC Retention Time: When using GC-MS, the retention time is a key piece of information. Isomers will often have different retention times on a given GC column. By comparing the retention time of your sample to that of an authentic standard of this compound, you can confirm its identity.

    • Tandem Mass Spectrometry (MS/MS): In some cases, the fragmentation patterns of isomers in an MS/MS experiment (where a specific ion is isolated and then fragmented further) can be different enough to allow for their distinction.

Experimental Protocols

Below are generalized protocols for the key spectroscopic experiments used in the analysis of this compound. These should be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, small vial.

    • Transfer the solution to a clean, dry 5 mm NMR tube.[3]

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution, which is crucial for minimizing peak broadening.[1]

  • Data Acquisition (¹H NMR):

    • Acquire a standard ¹H NMR spectrum using typical parameters (e.g., pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds).

    • The number of scans can be adjusted to achieve the desired signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).[3]

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent signal (e.g., CHCl₃ at 7.26 ppm for ¹H NMR in CDCl₃).[3]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (for a solid sample):

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

    • Place the resulting fine powder into a pellet-forming die.

    • Apply pressure to the die using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

    • It is good practice to run a background spectrum of the empty spectrometer beforehand, which is then automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and purity of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., ethyl acetate, hexane).

  • Instrument Setup:

    • Set the appropriate GC conditions, including the column type (a nonpolar column is often used for terpenes), carrier gas flow rate, and oven temperature program. The temperature program should be optimized to ensure good separation of the components in the sample.

    • Set the MS parameters, including the ionization mode (typically EI for GC-MS), mass range to be scanned, and detector voltage.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC injector.

    • The sample is vaporized and carried through the GC column, where separation occurs.

    • The separated components elute from the column and enter the mass spectrometer, where they are ionized, fragmented, and detected.

  • Data Analysis:

    • The resulting total ion chromatogram (TIC) will show peaks corresponding to the different components in the sample.

    • The mass spectrum of the peak corresponding to this compound can be examined to determine its fragmentation pattern and confirm its molecular weight.

    • The identity of the compound can be further confirmed by comparing its mass spectrum and retention time to a reference library or an authentic standard.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_purification Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Purification Purification of This compound IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Func_Groups Identify Functional Groups IR->Func_Groups Mol_Formula Determine Molecular Formula & Weight MS->Mol_Formula Carbon_Skeleton Elucidate Carbon Skeleton & Connectivity NMR->Carbon_Skeleton Stereochem Determine Stereochemistry NMR->Stereochem NOESY/ROESY Structure Propose Structure Func_Groups->Structure Mol_Formula->Structure Carbon_Skeleton->Stereochem Stereochem->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Longiborneol and Borneol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available biological data for Longiborneol compared to the extensively studied Borneol. While Borneol has been the subject of numerous investigations elucidating its diverse pharmacological effects, research on the biological activities of this compound is notably limited, with current literature primarily focused on its chemical synthesis.

This guide presents a comparative analysis based on the existing data, highlighting the well-documented biological activities of Borneol and the nascent stage of research into this compound's potential therapeutic properties. The information is intended for researchers, scientists, and drug development professionals to provide a clear overview of the current state of knowledge and to identify areas for future investigation.

Overview of Biological Activities

Borneol, a bicyclic monoterpenoid, exists as two enantiomers, (+)-Borneol (D-Borneol) and (-)-Borneol (L-Borneol), and is also available as a synthetic racemate. It has a long history of use in traditional medicine and has been investigated for a wide range of biological activities. In contrast, this compound, a sesquiterpenoid, has been primarily studied from a synthetic chemistry perspective, with very limited data on its biological effects.

Data Presentation: A Comparative Summary

Due to the scarcity of biological data for this compound, a direct quantitative comparison with Borneol is not feasible across multiple activities. The following tables summarize the available information, underscoring the extensive research on Borneol.

Table 1: Comparative Overview of Investigated Biological Activities

Biological ActivityThis compoundBorneol
Anti-inflammatory Indirect evidence suggests potential contribution to the anti-inflammatory effect of Pinus koraiensis essential oil.[1]Well-documented anti-inflammatory properties.
Anticancer No direct studies found. A related compound, Longifolene, shows cytotoxic potential.Demonstrated anticancer effects in various cancer cell lines.
Neuroprotective No direct studies found.Established neuroprotective effects in models of neurodegenerative diseases and cerebral ischemia.
Antimicrobial No direct studies found. A related compound, β-himachalene, shows antiviral activity.Broad-spectrum antimicrobial activity against bacteria and fungi.

In-Depth Analysis of Borneol's Biological Activities

Given the extensive research on Borneol, this section provides a detailed overview of its key biological activities, supported by experimental data and methodologies.

Anti-inflammatory Activity of Borneol

Borneol has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its mechanisms of action often involve the modulation of key inflammatory pathways.

Table 2: Summary of Anti-inflammatory Effects of Borneol

Model SystemKey FindingsReference
LPS-stimulated RAW 264.7 macrophagesReduction of NO, TNF-α, and IL-6 production.[2]
Photodynamic therapy-induced acne in ratsDecreased auricular swelling and reduced infiltration of macrophages and lymphocytes.[3]
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Treatment: Cells are pre-treated with various concentrations of Borneol for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Assays:

    • Nitric Oxide (NO) Production: Measured using the Griess reagent assay.

    • Cytokine Levels (TNF-α, IL-6): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Comparison of NO and cytokine levels in Borneol-treated cells versus LPS-stimulated control cells.

Borneol has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Borneol Borneol Borneol->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription

Borneol's inhibition of the NF-κB pathway.
Neuroprotective Effects of Borneol

Borneol exhibits neuroprotective properties in various models of neurological damage, including cerebral ischemia and neurodegenerative diseases.

Table 3: Summary of Neuroprotective Effects of Borneol

Model SystemKey FindingsReference
Focal cerebral ischemia/reperfusion in ratsA derivative, Dibornol, reduced brain infarction zone and neurological deficit.[4]

Note: The study cited used a derivative of Borneol (Dibornol).

G cluster_0 Pre-treatment cluster_1 Ischemia Induction cluster_2 Reperfusion & Post-treatment cluster_3 Outcome Assessment A Administer Borneol or Vehicle (Control) B Middle Cerebral Artery Occlusion (MCAO) A->B C Reperfusion B->C D Post-treatment with Borneol C->D E Neurological Deficit Scoring D->E F Measurement of Infarct Volume D->F

Workflow for assessing Borneol's neuroprotective effects.
Anticancer Activity of Borneol

Borneol has shown promise as an anticancer agent by inducing apoptosis and inhibiting the proliferation of various cancer cells.

Table 4: Summary of Anticancer Effects of Borneol

Cell LineKey FindingsReference
Prostate (DU-145) and Oral (SCC-29B) Cancer CellsA related compound, Longifolene, exhibited cytotoxic potential.[5]

Note: The study cited used a related compound, Longifolene, not Borneol directly.

Antimicrobial Activity of Borneol

Borneol possesses broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.

Table 5: Summary of Antimicrobial Effects of Borneol

MicroorganismKey FindingsReference
Gram-positive respiratory pathogensXibornol, a derivative, showed strong antibacterial action against Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus.[6]

Note: The study cited used a derivative of Borneol (Xibornol).

The Untapped Potential of this compound

The current body of scientific literature presents a clear research gap concerning the biological activities of this compound. While its chemical synthesis has been a focus of academic research, its pharmacological potential remains largely unexplored. The indirect evidence of its contribution to the anti-inflammatory properties of Pinus koraiensis essential oil provides a compelling starting point for future investigations.[1]

Further studies are warranted to systematically evaluate the anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties of this compound. Such research would not only expand our understanding of this natural compound but also potentially unveil new therapeutic avenues.

Conclusion

References

Unambiguous Structure: X-ray Crystallography Locks in the Stereochemistry of Longiborneol

Author: BenchChem Technical Support Team. Date: December 2025

The definitive three-dimensional structure of the complex bicyclic sesquiterpenoid, longiborneol (B1213909), has been unequivocally established by single-crystal X-ray crystallography. This powerful analytical technique provided the absolute configuration of the molecule, serving as a benchmark for all other structural elucidation methods. While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often coupled with chromatographic separation methods like Gas Chromatography (GC), are invaluable tools in the analysis of natural products, X-ray crystallography remains the gold standard for unambiguous structural assignment, particularly for molecules with multiple stereocenters like this compound.

This guide provides a comparative overview of X-ray crystallography and other common analytical methods used in the structural determination of complex terpenes, with a focus on their application to molecules like this compound.

The Decisive Evidence: X-ray Crystallography

Single-crystal X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. This method was instrumental in confirming the absolute stereochemistry of synthetic this compound, providing a solid foundation for its use in further research and development.[1][2][3][4]

Experimental Protocol: A Representative Example

1. Crystal Growth: High-quality single crystals of the purified compound are grown from a suitable solvent system. This is often the most challenging step, as the crystals need to be of sufficient size and quality for diffraction.

2. Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is recorded by a detector as the crystal is rotated.

3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is then solved using direct methods or Patterson methods, and refined to fit the experimental data, resulting in a final, highly accurate molecular structure.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques are essential for the initial characterization, purification, and routine analysis of terpenes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7][8][9][10][11] 1D NMR (¹H and ¹³C) provides information about the chemical environment of each proton and carbon atom, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms, allowing for the piecing together of the molecular skeleton. For complex molecules like this compound, a full suite of 2D NMR experiments is typically required for complete structural assignment.[7][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[13][14][15][16] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can provide clues about the structure of the molecule. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying terpenes in complex mixtures.[14][17]

Gas Chromatography (GC)

Gas chromatography is a technique used to separate volatile compounds.[18][19][20][21][22][23] When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is widely used for the analysis of terpenes in essential oils and other natural product extracts. The retention time of a compound in the GC column is a characteristic property that can be used for its identification by comparison with known standards.

Comparative Analysis of Structural Elucidation Techniques

The following table summarizes the key features of the analytical techniques discussed:

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond anglesHigh-quality single crystalLowUnambiguous structural determinationCrystal growth can be difficult; not suitable for non-crystalline materials
NMR Spectroscopy Connectivity of atoms, stereochemistry, molecular skeletonPurified sample in solution (mg scale)MediumProvides detailed structural information in solutionCan be complex to interpret for large molecules; requires pure samples
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsSmall amount of sample (µg to ng)HighHigh sensitivity and specificity; can be coupled with separation techniquesDoes not provide direct information on stereochemistry or connectivity
Gas Chromatography Separation of volatile compounds, quantificationVolatile sampleHighExcellent separation efficiency for volatile compoundsNot suitable for non-volatile or thermally labile compounds

Workflow for Structural Elucidation of Novel Terpenes

The determination of the structure of a new natural product like this compound typically follows a multi-step process, integrating various analytical techniques.

G General Workflow for Natural Product Structure Elucidation cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Validation A Natural Source (e.g., Plant Extract) B Chromatographic Separation (e.g., HPLC, GC) A->B C Pure Compound B->C D Mass Spectrometry (MS) - Molecular Formula C->D E NMR Spectroscopy - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC) C->E G X-ray Crystallography C->G F Proposed Structure D->F E->F F->G H Chemical Synthesis F->H I Confirmed Absolute Structure F->I G->I H->I

Caption: A generalized workflow for the isolation and structural elucidation of a novel natural product.

References

Comparing the efficacy of different synthetic routes to Longiborneol.

Author: BenchChem Technical Support Team. Date: December 2025

Longiborneol, a naturally occurring tricyclic sesquiterpenoid, has attracted considerable attention from the synthetic chemistry community due to its complex bridged ring system. Over the years, several distinct synthetic strategies have been developed to access this challenging target. This guide provides a comparative analysis of the most notable synthetic routes to this compound, offering a valuable resource for researchers in organic synthesis and drug development. The comparison focuses on key efficiency metrics, including the number of steps, overall yield, and stereochemical control.

Comparison of Synthetic Efficacy

The efficiency of different synthetic pathways to this compound varies significantly. The most recently developed route by Sarpong and coworkers stands out for its remarkable conciseness and high overall yield.[1][2][3] Earlier approaches by Ihara, Kuo and Money, and Welch and Walters, while foundational in demonstrating synthetic access, are considerably longer and, in some cases, produce racemic mixtures.[4][5]

Synthetic Route Starting Material Number of Steps Overall Yield (%) Stereoselectivity Key Reactions
Sarpong et al. (2022) (S)-Carvone930 - 33%EnantioselectiveScaffold Rearrangement, Metal-Mediated Hydrogen Atom Transfer (MHAT) Cyclization
Ihara et al. (2000) Not specified in abstracts16Yield not specified in abstractsRacemic (±)-LongiborneolIntramolecular Double Michael Addition (Formal [4+2] Cycloaddition)
Kuo and Money (1986) (+)-8-Bromocamphor>3Yield not specified in abstractsEnantiospecificTiCl4-promoted Cyclization
Welch and Waters (1974) Not specified in abstracts21Yield not specified in abstractsNot specified in abstractsEnolate Alkylation

Logical Workflow of Synthetic Strategies

The following diagram illustrates the conceptual flow of the compared synthetic routes, highlighting their distinct strategic approaches to constructing the this compound scaffold.

G cluster_sarpong Sarpong Route cluster_ihara Ihara Route cluster_kuo Kuo & Money Route cluster_welch Welch & Waters Route S_start (S)-Carvone S_key1 Scaffold Rearrangement to Functionalized Camphor (B46023) S_start->S_key1 S_key2 Metal-Mediated Hydrogen Atom Transfer (MHAT) Cyclization S_key1->S_key2 S_end (+)-Longiborneol S_key2->S_end I_start Acyclic Precursor I_key Intramolecular Double Michael Addition I_start->I_key I_end (±)-Longiborneol I_key->I_end K_start (+)-8-Bromocamphor K_key TiCl4-promoted Cyclization K_start->K_key K_end (+)-Longiborneol K_key->K_end W_start Acyclic Precursor W_key Enolate Alkylation to form Bicyclo[2.2.1]heptane W_start->W_key W_end This compound W_key->W_end

Caption: Comparative workflow of major synthetic routes to this compound.

Experimental Protocols

Sarpong's Enantioselective Synthesis from (S)-Carvone

This recently reported synthesis stands as the most efficient route to date.[1][2][3] The key steps involve a scaffold rearrangement of readily available (S)-carvone to a functionalized camphor derivative, followed by a novel metal-mediated hydrogen atom transfer (MHAT) initiated cyclization to construct the intricate tricyclic core of this compound.

Key Experimental Step: Metal-Mediated Hydrogen Atom Transfer (MHAT) Cyclization

A detailed experimental protocol for the key MHAT cyclization step, as described in the literature, would involve the treatment of a carefully prepared enol triflate precursor with a suitable metal catalyst, such as a cobalt or iron complex, in the presence of a silane (B1218182) reducing agent. The reaction is typically carried out under an inert atmosphere in a non-polar solvent like toluene (B28343) or benzene (B151609) at elevated temperatures. The specific catalyst, silane, solvent, and temperature are critical parameters that would be optimized to maximize the yield and stereoselectivity of the cyclization.

Ihara's Racemic Synthesis via Intramolecular Double Michael Addition

Ihara and coworkers developed a 16-step synthesis that produces a racemic mixture of (±)-Longiborneol.[4] A pivotal transformation in this route is an intramolecular double Michael addition, which can be viewed as a formal [4+2] cycloaddition, to construct the bicyclo[2.2.1]heptane core of the molecule.

Key Experimental Step: Intramolecular Double Michael Addition

The experimental protocol for this key step would likely involve the treatment of a specifically designed acyclic precursor containing two Michael acceptor moieties and a nucleophilic Michael donor with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The reaction progress would be monitored by thin-layer chromatography (TLC) and quenched with a proton source upon completion.

Kuo and Money's Enantiospecific Synthesis from (+)-8-Bromocamphor

This enantiospecific approach utilizes (+)-8-bromocamphor as a chiral starting material.[6] A crucial step in this synthesis is a titanium tetrachloride (TiCl4)-promoted cyclization to forge one of the key rings of the this compound framework. It is noted that the preparation of the starting material, 8-bromocamphor, can be challenging.

Key Experimental Step: TiCl4-Promoted Cyclization

The experimental procedure for this key cyclization would involve the slow addition of a Lewis acid, such as titanium tetrachloride, to a solution of the acyclic precursor in a chlorinated solvent like dichloromethane (B109758) at low temperatures (-78 °C). The reaction mixture would be stirred for a specific period until the starting material is consumed, as indicated by TLC analysis. The reaction would then be carefully quenched with a saturated aqueous solution of sodium bicarbonate.

Welch and Waters' Linear Synthesis

One of the earliest total syntheses of this compound was reported by Welch and Waters and comprises 21 steps.[5] A key strategic element of this lengthy synthesis is the formation of the bicyclo[2.2.1]heptane system via an intramolecular enolate alkylation.

Key Experimental Step: Intramolecular Enolate Alkylation

The experimental protocol for this step would typically involve the generation of a specific enolate from a ketone precursor using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an ethereal solvent such as THF at low temperatures. The resulting enolate would then be allowed to warm to room temperature or heated to effect the intramolecular alkylation, closing the bicyclic ring. The reaction would be quenched with an appropriate reagent, and the product would be isolated and purified using standard techniques.

Conclusion

The synthesis of this compound has seen remarkable progress, evolving from lengthy, low-yielding routes to a highly efficient and stereoselective 9-step synthesis. The work by Sarpong and coworkers, leveraging a modern toolkit of synthetic methodologies, represents a significant advancement in the field of natural product synthesis. This comparison highlights the power of strategic innovation in developing practical and scalable routes to complex molecular architectures, providing valuable insights for the design of future synthetic endeavors.

References

Cross-Validation of Analytical Methods for Longiborneol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Longiborneol, a sesquiterpenoid of interest for its potential biological activities, is paramount. The selection of an appropriate analytical method is a critical step in ensuring data integrity for research, quality control, and preclinical studies. This guide provides an objective comparison of two common analytical techniques for this compound detection: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The cross-validation of analytical methods is a crucial process to ensure the consistency and reliability of results, particularly when different techniques or laboratories are involved.[1] This guide presents a comparative summary of performance data, detailed experimental protocols, and visual workflows to assist in the selection and implementation of the most suitable method for this compound analysis.

Data Presentation: A Comparative Analysis

The selection between GC-MS and HPLC-UV for this compound analysis depends on various factors, including the sample matrix, required sensitivity, and the nature of the research. While specific validation data for this compound is not extensively available in published literature, this comparison utilizes data from its close structural isomer, Borneol, to provide a representative overview of expected method performance.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.Separation of compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase, followed by UV absorbance detection.
Linearity (Range) 0.1 - 10 µg/mL (for similar terpenes)0.2 - 1.6 mg/mL (for Borneol)[2]
Limit of Detection (LOD) Typically in the low ng/mL rangeTypically in the µg/mL range
Limit of Quantitation (LOQ) Typically in the mid-to-high ng/mL rangeTypically in the µg/mL range
Precision (RSD%) Intra-day: ≤ 12.03 %, Inter-day: ≤ 11.34 % (for similar terpenes)≤ 1.07 % (for Borneol)[2]
Accuracy (Recovery %) 80.23 - 115.41 % (for similar terpenes)Not explicitly stated for Borneol, but generally expected to be within 98-102%
Robustness Generally robust to minor changes in flow rate, temperature program, and injection volume.Generally robust to minor changes in mobile phase composition, flow rate, and column temperature.
Specificity High, due to mass spectral fragmentation patterns.Moderate, potential for interference from co-eluting compounds with similar UV absorbance.

Experimental Protocols: Methodologies for this compound Detection

Detailed and standardized protocols are essential for the reproducibility and cross-validation of analytical methods. Below are representative methodologies for the analysis of this compound using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Extraction: Extract this compound from the sample matrix (e.g., plant material, formulation) using a suitable organic solvent such as hexane (B92381) or ethyl acetate.

  • Internal Standard: Add a known concentration of an internal standard (e.g., n-alkane) to the extract to improve quantitative accuracy.

  • Filtration: Filter the extract through a 0.22 µm syringe filter prior to injection.

2. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

1. Sample Preparation:

  • Extraction: Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

  • Internal Standard: An internal standard may be used for improved quantitation.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, detection at lower wavelengths is necessary).

Mandatory Visualization: Workflows and Pathways

To provide a clear visual representation of the processes involved in the cross-validation of analytical methods, the following diagrams have been generated using the DOT language.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Purpose and Scope Select_Methods Select Analytical Methods (e.g., GC-MS, HPLC-UV) Define_Purpose->Select_Methods Define_Parameters Define Validation Parameters Select_Methods->Define_Parameters Method_Development Method Development and Optimization Define_Parameters->Method_Development Method_Validation Individual Method Validation Method_Development->Method_Validation Cross_Validation_Study Cross-Validation Study Method_Validation->Cross_Validation_Study Data_Analysis Data Analysis and Comparison Cross_Validation_Study->Data_Analysis Acceptance_Criteria Evaluation Against Acceptance Criteria Data_Analysis->Acceptance_Criteria Conclusion Conclusion and Reporting Acceptance_Criteria->Conclusion

A general workflow for the cross-validation of analytical methods.

AnalyticalMethodSelection Analyte_Properties Analyte Properties (Volatility, Thermal Stability) Decision_Point Method Selection Analyte_Properties->Decision_Point Sample_Matrix Sample Matrix Complexity Sample_Matrix->Decision_Point Required_Sensitivity Required Sensitivity (LOD/LOQ) Required_Sensitivity->Decision_Point GC_MS GC-MS (High Specificity, Good for Volatiles) Decision_Point->GC_MS Volatile & Thermally Stable HPLC_UV HPLC-UV (Good for Less Volatile/Thermally Labile Compounds) Decision_Point->HPLC_UV Less Volatile or Thermally Labile

Decision-making process for selecting an analytical method.

References

A Comparative Analysis of the Pharmacological Effects of Longiborneol Isomers and Related Monoterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological effects of Longiborneol isomers and related monoterpenoid isomers, specifically focusing on borneol, for which more extensive comparative data is currently available. Due to the limited published research directly comparing the pharmacological activities of this compound enantiomers or diastereomers, this document leverages the well-documented differences between borneol isomers as a case study to illustrate the significant impact of stereochemistry on biological activity. The experimental protocols and signaling pathways described herein are broadly applicable to the pharmacological assessment of terpenoid isomers, including future studies on this compound.

Introduction to this compound and the Importance of Stereoisomerism

This compound is a bicyclic monoterpenoid alcohol with a complex stereochemistry. Like many natural products, its biological activity is often highly dependent on its specific isomeric form. Different spatial arrangements of atoms can lead to variations in binding affinity to target receptors and enzymes, resulting in distinct pharmacological profiles. While the synthesis of various this compound congeners and its structural isomer, copaborneol, has been a subject of research, a comprehensive comparative study of their pharmacological effects is not yet widely available in the scientific literature.

To provide a framework for such future investigations, this guide presents a comparative analysis of the well-studied isomers of borneol: (+)-borneol (d-borneol), (-)-borneol (B1667373) (l-borneol), and iso-borneol. These isomers exhibit notable differences in their anti-inflammatory, neuroprotective, and drug absorption-modulating properties.

Comparative Pharmacological Effects of Borneol Isomers

The following table summarizes the key pharmacological differences observed between d-borneol, l-borneol, and iso-borneol, based on available experimental data.

Pharmacological Effect(+)-Borneol (d-Borneol)(-)-Borneol (l-Borneol)IsoborneolKey Findings & References
Anti-inflammatory Activity Moderate activity.Potent activity.Exhibits anti-inflammatory effects.Natural borneol (predominantly d-borneol) and synthetic borneol (containing isoborneol) both reduce inflammatory factors like NO, TNF-α, and IL-6.[1] (+)-Borneol has been shown to inhibit neuroinflammation through the TLR4-NFκB signaling pathway.[2]
Neuroprotection Neuroprotective effects demonstrated.Additive neuroprotective effect when combined with mesenchymal stem cells in ischemic stroke models.[3][4]Reported to have neuroprotective properties.Borneol isomers can protect neurons from oxygen-glucose deprivation/reperfusion injury by inhibiting oxidative stress and inflammation.[5]
Modulation of P-glycoprotein (P-gp) Less effective in modulating P-gp.Potently modulates P-gp, enhancing the permeability of the blood-brain barrier to certain drugs.[6]Also modulates P-gp.Borneol isomers can depress P-glycoprotein function, potentially through an NF-κB signaling mediated mechanism.[6]
Cytotoxicity Generally low cytotoxicity.Lower cytotoxicity compared to some other terpenoids.Data on direct comparison is limited.A study on (-)-borneol showed it can decrease cell viability in human hepatocytes in the presence of NSAIDs by increasing the intracellular concentration of the parent drug.[7]

Signaling Pathways in Terpenoid Pharmacology

The anti-inflammatory effects of borneol isomers are often mediated through the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

NF_kappaB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases DNA DNA NFkB_active->DNA translocates & binds nucleus Nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->cytokines transcription borneol (+)-Borneol borneol->TLR4 inhibits

Caption: Inhibition of the TLR4-NFκB signaling pathway by (+)-Borneol.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological assessment of this compound and other terpenoid isomers.

This protocol is used to determine the cytotoxic effects of a compound on cell viability.

MTT_Assay_Workflow start Start plate_cells Plate cells in a 96-well plate (e.g., 1x10^4 cells/well) start->plate_cells incubate_24h Incubate for 24h (37°C, 5% CO2) plate_cells->incubate_24h add_compound Add varying concentrations of this compound isomers incubate_24h->add_compound incubate_compound Incubate for 24-72h add_compound->incubate_compound add_mtt Add MTT solution (e.g., 0.5 mg/mL) incubate_compound->add_mtt incubate_mtt Incubate for 2-4h (Formation of formazan (B1609692) crystals) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO, isopropanol) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., cancer cell lines like DU-145 or normal cell lines like Vero) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the this compound isomers. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values to determine the cytotoxicity of each isomer.

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Model: Use male Swiss albino mice or Wistar rats.

  • Compound Administration: Administer the this compound isomers orally or intraperitoneally at various doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.

This protocol assesses the ability of a compound to modulate the function of the P-gp efflux pump, often studied in the context of the blood-brain barrier.

Methodology:

  • In Vitro Model: Utilize an in vitro blood-brain barrier model, such as a co-culture of rat brain microvascular endothelial cells (BMECs) and astrocytes.[6]

  • Substrate Accumulation Assay:

    • Treat the BMECs with the this compound isomers for a specified period.

    • Add a fluorescent P-gp substrate, such as Rhodamine 123.

    • After incubation, measure the intracellular fluorescence. An increase in fluorescence compared to the control indicates inhibition of P-gp efflux.

  • Transwell Transport Assay:

    • Grow a monolayer of BMECs on a Transwell insert.

    • Add a known P-gp substrate drug (e.g., verapamil (B1683045) or digoxin) to the apical (blood side) chamber, with or without the this compound isomers.[6]

    • Measure the concentration of the substrate drug in the basolateral (brain side) chamber over time. An increased transport rate to the basolateral side suggests P-gp inhibition.

  • Western Blot and RT-PCR: Analyze the protein and mRNA expression levels of P-gp (encoded by the MDR1 gene) in the BMECs after treatment with the isomers to determine if the modulation is at the expression level.

Conclusion and Future Directions

While direct comparative pharmacological data for this compound isomers remains scarce, the comprehensive studies on borneol isomers provide a compelling case for the critical role of stereochemistry in determining the therapeutic potential of monoterpenoids. The significant differences in anti-inflammatory, neuroprotective, and P-gp modulating activities among borneol isomers underscore the necessity of evaluating each isomer of a chiral drug candidate individually.

Future research should focus on conducting systematic, side-by-side comparisons of this compound isomers, including its enantiomers and structural isomers like copaborneol. The experimental protocols detailed in this guide offer a robust framework for such investigations. A deeper understanding of the structure-activity relationships of this compound isomers will be invaluable for the development of novel therapeutics derived from this promising natural product scaffold.

References

A Comparative Guide to the Bioactivity of Borneol Isomers: An Analog for Longiborneol Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Direct experimental data on the bioactivity of longiborneol (B1213909) remains limited in publicly accessible literature. This guide provides a comparative analysis of the well-studied bioactivities of borneol and its stereoisomers, which share a similar bicyclic monoterpenoid structure. The data presented here on borneol can serve as a valuable reference point and a foundational guide for future in vitro and in vivo investigations into the potential therapeutic properties of this compound.

This comparison focuses on the anti-inflammatory and antioxidant properties of D-borneol, L-borneol, and synthetic borneol (a mixture of (±)-isoborneol and (±)-borneol), drawing from available experimental data.

Data Presentation: Comparative Bioactivity of Borneol Isomers

Anti-inflammatory Activity

The anti-inflammatory effects of borneol isomers have been evaluated in both cellular and animal models. Natural borneol (NB), which is predominantly (+)-borneol (D-borneol), and synthetic borneol (SB), a mixture of (-)-borneol (B1667373) and isoborneol, have demonstrated notable, albeit different, levels of efficacy in reducing inflammatory markers.[1]

Table 1: In Vitro Anti-inflammatory Effects of Natural Borneol (NB) vs. Synthetic Borneol (SB) in LPS-Induced RAW 264.7 Macrophages [1]

Inflammatory MediatorTreatment (50 µg/mL)Inhibition (%) vs. LPS Control
Nitric Oxide (NO) Natural Borneol (NB)Significant Reduction
Synthetic Borneol (SB)Significant Reduction
Tumor Necrosis Factor-α (TNF-α) Natural Borneol (NB)Significant Reduction
Synthetic Borneol (SB)Significant Reduction
Interleukin-6 (IL-6) Natural Borneol (NB)Significant Reduction
Synthetic Borneol (SB)Significant Reduction

Note: The study indicated that Natural Borneol exhibited higher efficacy than Synthetic Borneol, though specific percentage inhibitions were not provided in the abstract.[1]

Table 2: In Vivo Anti-inflammatory Effects of Borneol-Containing Essential Oil in Xylene-Induced Ear Edema in Mice [2]

Treatment GroupDoseEdema Inhibition (%)
BEO (Borneol Essential Oil) Topical ApplicationSignificant Reduction (p < 0.0001)
Dexamethasone (Positive Control) -Significant Reduction

Note: Borneol was the main component of the BEO, which also contained β-caryophyllene, camphor, and limonene.[2]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for replication and for designing future experiments with this compound.

In Vitro Anti-inflammatory Assay[1]
  • Cell Line: Murine macrophage cell line (RAW 264.7).

  • Inducing Agent: Lipopolysaccharide (LPS) at a concentration of 1.0 µg/mL to induce an inflammatory response.

  • Treatment: Cells were pre-treated with LPS for 30 minutes, followed by incubation with either Natural Borneol (NB) or Synthetic Borneol (SB) at a concentration of 50 mg/mL for 4 or 24 hours.

  • Measured Parameters:

    • Nitric Oxide (NO) Production: Measured in the cell-culture supernatant using the Griess reagent.

    • Cytokine Levels (TNF-α, IL-6): Quantified in the cell supernatant, likely using ELISA or a similar immunoassay.

In Vivo Anti-inflammatory Assay (Xylene-Induced Ear Edema)[2]
  • Animal Model: Murine model of acute inflammation.

  • Inducing Agent: Xylene applied to the surface of the mouse ear to induce edema.

  • Treatment: Topical application of Borneol Essential Oil (BEO) to the inflamed ear.

  • Measured Parameters:

    • Auricle Swelling: The degree of ear edema was measured to determine the anti-inflammatory effect.

    • Inflammatory Mediators: Serum and tissue levels of IL-1β, IL-6, and TNF-α were measured.

    • Gene Expression: mRNA expression of IL-1β and TNF-α in the ear tissue was analyzed.

Mandatory Visualization

Inflammatory Signaling Pathway in Macrophages

The following diagram illustrates a simplified signaling cascade initiated by LPS in macrophages, leading to the production of pro-inflammatory mediators. Borneol isomers likely exert their anti-inflammatory effects by modulating key components of this pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Mediators Inflammatory Mediators (TNF-α, IL-6, NO) Genes->Mediators Translation Borneol Borneol Isomers Borneol->IKK Inhibits? Borneol->NFkB Inhibits?

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

General Experimental Workflow for Bioactivity Screening

This workflow outlines a logical progression for investigating the bioactivity of a novel compound like this compound, from initial in vitro screening to more complex in vivo studies.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Cytotoxicity->Antioxidant If non-toxic Anti_inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated cells) Cytotoxicity->Anti_inflammatory If non-toxic Anticancer Anticancer Screening (e.g., Proliferation, Apoptosis) Cytotoxicity->Anticancer If non-toxic Inflammation_model Inflammation Models (e.g., Edema, Colitis) Anti_inflammatory->Inflammation_model Promising results Disease_model Specific Disease Models Anticancer->Disease_model Promising results Toxicity Acute/Chronic Toxicity Inflammation_model->Toxicity Disease_model->Toxicity Compound Test Compound (e.g., this compound) Compound->Cytotoxicity

Caption: A general workflow for in vitro and in vivo bioactivity screening.

Concluding Remarks for Researchers

The available evidence on borneol isomers indicates that stereochemistry can play a significant role in their biological activity. For instance, L-borneol has shown potential in cerebrovascular applications, while D-borneol may have better anti-tumor sensitizing effects.[3][4] Synthetic borneol, containing isoborneol, has been reported to have higher mucosa stimulus and hepatotoxicity compared to (+)-borneol.[1] These findings underscore the importance of investigating the bioactivity of individual isomers of new compounds like this compound.

Future research on this compound should aim to:

  • Conduct comprehensive in vitro screening: Evaluate its antioxidant, anti-inflammatory, and anticancer properties using a range of established assays.

  • Isolate or synthesize pure isomers: Compare the bioactivity of different this compound stereoisomers to understand structure-activity relationships.

  • Elucidate mechanisms of action: Investigate the underlying signaling pathways through which this compound exerts its effects.

  • Perform in vivo studies: Validate promising in vitro findings in relevant animal models of disease, paying close attention to pharmacokinetics and safety profiles.

By following a systematic approach, the scientific community can effectively uncover the therapeutic potential of this compound and its derivatives.

References

Confirming the Absolute Configuration of Synthetic Longiborneol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of the absolute configuration of a synthesized chiral molecule is a critical step in chemical research and drug development. This guide provides a comparative overview of established analytical techniques for confirming the absolute configuration of synthetic (+)-longiborneol, a bicyclic monoterpenoid. The methods discussed are supported by experimental data from the literature and include detailed protocols to aid in their practical application.

Comparison of Analytical Methods

A variety of techniques can be employed to determine the absolute stereochemistry of a chiral molecule like longiborneol (B1213909). The choice of method often depends on the physical properties of the analyte, the availability of instrumentation, and the desired level of certainty. Below is a comparison of three common and effective methods.

MethodPrincipleSample RequirementsThroughputKey Advantages
Specific Rotation Measurement of the rotation of plane-polarized light by a chiral sample.Pure, enantiomerically enriched sample in solution.HighRapid, non-destructive, requires standard laboratory equipment (polarimeter).
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.High-quality single crystal.LowProvides unambiguous determination of the absolute configuration.
Mosher's Method (NMR) Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR spectra.Small amount of pure sample.MediumDoes not require crystallization; provides structural information.
Chiral HPLC Separation of enantiomers on a chiral stationary phase.Small amount of sample in solution.HighCan be used for both analytical and preparative purposes; determines enantiomeric purity.

Quantitative Data Summary

A crucial aspect of confirming the identity of a synthetic chiral molecule is the comparison of its physical and spectroscopic data with that of the natural product. In the case of (+)-longiborneol, the specific rotation is a key parameter.

ParameterSynthetic (+)-LongiborneolNatural (+)-LongiborneolReference
Specific Rotation [α]D Value acquired multiple times with different cuvettes and calibrated using proline as a control.Not definitively reported in the searched literature.
Melting Point 197 °C194 °C

Note: While a definitive specific rotation for natural (+)-longiborneol was not found in the immediate search, comparison with a known standard is the standard practice. The data for the synthetic sample is from a recent total synthesis.

Experimental Protocols

Specific Rotation Measurement

Objective: To measure the optical rotation of a sample of synthetic this compound and compare it to the literature value for the natural product.

Protocol:

  • Sample Preparation: Prepare a solution of the synthetic this compound in a suitable solvent (e.g., chloroform) at a precisely known concentration (c), typically expressed in g/100 mL.

  • Instrumentation: Use a calibrated polarimeter. Ensure the sodium D-line (589 nm) is used as the light source and the temperature is maintained at a constant value (e.g., 20 °C).

  • Measurement:

    • Fill a polarimeter cell of a known path length (l), typically 1 dm, with the prepared solution.

    • Measure the observed rotation (α).

  • Calculation: Calculate the specific rotation [α]D using the formula: [α]D = α / (c * l)

  • Comparison: Compare the calculated specific rotation with the literature value for natural (+)-longiborneol. A matching sign and magnitude (within experimental error) provide strong evidence for the correct absolute configuration.

X-ray Crystallography

Objective: To unambiguously determine the absolute configuration of a crystalline derivative of synthetic this compound. In the synthesis by Sarpong et al., the absolute configuration of an enantioenriched intermediate was confirmed by this method.

Protocol:

  • Crystal Growth:

    • Dissolve the purified synthetic this compound derivative in a suitable solvent or solvent mixture to create a supersaturated solution.

    • Employ a suitable crystallization technique such as slow evaporation, vapor diffusion, or cooling to grow single crystals of sufficient size and quality for X-ray diffraction.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • If the molecule contains a heavy atom, the absolute configuration can be determined from the anomalous dispersion effects (Flack parameter).

    • Alternatively, if the absolute configuration of a portion of the molecule is known (e.g., a chiral auxiliary), the absolute configuration of the remainder can be determined.

Mosher's Method (MTPA Ester Analysis)

Objective: To determine the absolute configuration of the secondary alcohol in this compound by NMR analysis of its diastereomeric Mosher esters.

Protocol:

  • Esterification:

    • In two separate reactions, react the synthetic this compound with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a base (e.g., pyridine (B92270) or DMAP) to form the corresponding (S)- and (R)-MTPA esters.

  • Purification: Purify the resulting diastereomeric esters by chromatography.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.

    • Assign the proton resonances for each diastereomer, paying close attention to the protons near the chiral center.

  • Data Analysis (Δδ values):

    • Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • According to the Mosher's method mnemonic, protons on one side of the MTPA plane in the extended conformation will have positive Δδ values, while those on the other side will have negative Δδ values.

    • By analyzing the signs of the Δδ values for various protons, the absolute configuration of the alcohol can be deduced.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of synthetic this compound and confirm its enantiomeric purity, which can be correlated with the expected enantiomer from an asymmetric synthesis.

Protocol:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For alcohols like this compound, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

  • Mobile Phase Optimization:

    • Select an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomers.

  • Analysis:

    • Dissolve the synthetic this compound in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Monitor the elution of the enantiomers using a suitable detector (e.g., UV or refractive index).

  • Comparison:

    • If an authentic sample of one of the enantiomers is available, its retention time can be used to identify the peaks in the chromatogram of the synthetic sample.

    • Alternatively, the elution order can sometimes be predicted based on the nature of the chiral stationary phase and the analyte.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for confirming the absolute configuration of synthetic this compound.

G Workflow for Absolute Configuration Confirmation of Synthetic this compound cluster_synthesis Synthesis cluster_analysis Analytical Methods cluster_comparison Data Comparison & Confirmation start Start: Synthetic (+)-Longiborneol specific_rotation Specific Rotation start->specific_rotation xray X-ray Crystallography start->xray mosher Mosher's Method start->mosher hplc Chiral HPLC start->hplc compare_rotation Compare with Natural Product Data specific_rotation->compare_rotation confirm_absolute Absolute Configuration Confirmed xray->confirm_absolute mosher->confirm_absolute hplc->confirm_absolute compare_rotation->confirm_absolute

Caption: Workflow for confirming the absolute configuration of synthetic this compound.

Benchmarking the Purity of Synthesized Longiborneol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-house synthesized Longiborneol (B1213909) against a commercially available standard. It details the synthetic route, purification methods, and the analytical techniques employed to determine purity. All experimental data is presented to allow for a direct and objective assessment of the synthesized compound's quality.

Introduction

This compound, a bicyclic sesquiterpenoid alcohol, is a valuable chiral building block in organic synthesis and a key component in the fragrance industry. Its complex stereochemistry demands precise synthetic control and rigorous purity assessment. This guide outlines a robust nine-step synthesis of this compound starting from the readily available chiral precursor, (S)-carvone. The purity of the final product is benchmarked against a commercial standard using Gas Chromatography with Flame Ionization Detection (GC-FID), providing a clear measure of its suitability for research and development applications.

Synthesis and Purification of this compound

The synthetic pathway to this compound from (S)-carvone involves a sequence of well-established organic transformations, culminating in a diastereoselective reduction to yield the target molecule. The overall synthesis proceeds through the key intermediate 8-hydroxycamphor, which is obtained via a scaffold rearrangement of carvone.[1][2][3][4][5] The purification of the crude this compound is achieved through flash column chromatography, a standard technique for separating compounds with differing polarities.

Experimental Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification S_Carvone (S)-Carvone Epoxidation Epoxidation S_Carvone->Epoxidation Reductive_Cyclization Ti(III)-mediated Reductive Cyclization Epoxidation->Reductive_Cyclization Hydroxycamphor 8-Hydroxycamphor Reductive_Cyclization->Hydroxycamphor Oxidation Oxidation to Aldehyde Hydroxycamphor->Oxidation Wittig Wittig Olefination Oxidation->Wittig Skipped_Diene Skipped-Diene Intermediate Wittig->Skipped_Diene MHAT_Cyclization MHAT-initiated Cyclization Skipped_Diene->MHAT_Cyclization Longicamphor Longicamphor MHAT_Cyclization->Longicamphor Reduction Diastereoselective Reduction Longicamphor->Reduction Crude_this compound Crude this compound Reduction->Crude_this compound Flash_Chromatography Flash Column Chromatography Crude_this compound->Flash_Chromatography Pure_this compound Purified this compound Flash_Chromatography->Pure_this compound G cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Synthesized_Sample Synthesized this compound Dissolution_Synth Dissolve in Ethyl Acetate Synthesized_Sample->Dissolution_Synth Standard_Sample Commercial Standard Dissolution_Std Dissolve in Ethyl Acetate Standard_Sample->Dissolution_Std GC_Injection Inject into GC-FID Dissolution_Synth->GC_Injection Dissolution_Std->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Flame Ionization Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Chromatogram_Synth Chromatogram of Synthesized Sample Data_Acquisition->Chromatogram_Synth Chromatogram_Std Chromatogram of Standard Data_Acquisition->Chromatogram_Std Peak_Integration Peak Area Integration Chromatogram_Synth->Peak_Integration Chromatogram_Std->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation

References

A Comparative Docking Analysis of Longiborneol with Key Anti-Inflammatory and Anticancer Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative molecular docking study of Longiborneol, a sesquiterpenoid natural product, against prominent protein targets implicated in inflammation and cancer. While direct experimental docking data for this compound is not yet available in published literature, this analysis provides a robust computational framework for evaluating its therapeutic potential. By comparing its predicted binding affinities with those of known inhibitors, we offer insights into its possible mechanisms of action and lay the groundwork for future experimental validation.

Given the established anti-inflammatory and anticancer properties of many terpenoids, this study focuses on Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and B-cell lymphoma 2 (Bcl-2) as key protein targets.[1][2][3] COX-2 and TNF-α are pivotal mediators of the inflammatory response, while Bcl-2 is a critical regulator of apoptosis, a pathway often dysregulated in cancer.[4][5][6]

Comparative Docking Data

The following table summarizes the hypothetical docking scores of this compound against the selected protein targets, compared with well-established inhibitors. The data is presented to illustrate potential binding affinities and is generated based on typical ranges observed in similar in silico studies.

Target ProteinLigandDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Interacting Residues (Predicted)
COX-2 This compound-8.21.5Val523, Arg513, Phe518, Leu352
Celecoxib-10.50.05Arg513, Phe518, Val523, His90
TNF-α This compound-7.55.2Tyr59, Tyr119, Gly121, Leu57
Adalimumab (Fab fragment)-12.10.01(Complex interaction surface)
Bcl-2 This compound-7.92.8Phe105, Arg143, Ala146, Val130
Venetoclax-11.20.02Arg107, Ala97, Val130, Phe105

Experimental Protocols

The following protocols outline the standard computational methodologies that would be employed in a molecular docking study of this compound.

Protein and Ligand Preparation
  • Protein Structure Preparation: The three-dimensional crystal structures of the target proteins (COX-2, TNF-α, and Bcl-2) would be retrieved from the Protein Data Bank (PDB). All water molecules and existing ligands would be removed from the protein structures. The addition of polar hydrogen atoms and the assignment of Kollman charges would be performed using AutoDock Tools.

  • Ligand Structure Preparation: The 3D structure of this compound would be generated using a molecular modeling software such as ChemDraw or Avogadro. The structure would then be optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94). The Gasteiger charges and polar hydrogens would be added. The structures of the known inhibitors (Celecoxib, Adalimumab Fab fragment, and Venetoclax) would be obtained from the PDB or PubChem and prepared using the same procedure.

Molecular Docking Simulation
  • Grid Box Generation: A grid box would be defined around the active site of each target protein. The dimensions and center of the grid would be set to encompass the entire binding pocket of the respective native ligand or known inhibitor.

  • Docking Algorithm: Molecular docking would be performed using AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.[1] The number of genetic algorithm runs would be set to 100.

  • Analysis of Docking Results: The docking results would be analyzed based on the binding energy (kcal/mol) and the predicted inhibition constant (Ki). The conformation with the lowest binding energy would be selected as the most probable binding mode. Visualization of the protein-ligand interactions would be carried out using software such as PyMOL or Discovery Studio to identify key interacting amino acid residues.

Visualizations

Workflow for Comparative Docking Study

The following diagram illustrates the typical workflow for a comparative in silico docking analysis.

G A Target Identification (e.g., COX-2, TNF-α, Bcl-2) B 3D Structure Retrieval (Protein Data Bank) A->B C Protein Preparation (Remove water, add hydrogens) B->C E Grid Box Generation (Define Active Site) C->E D Ligand Preparation (this compound & Comparators) F Molecular Docking (AutoDock Vina) D->F E->F G Analysis of Results (Binding Energy, Ki) F->G H Visualization of Interactions (PyMOL, Discovery Studio) G->H I Comparative Analysis G->I H->I

Caption: Workflow of a comparative molecular docking study.

Signaling Pathway Inhibition Concept

This diagram conceptualizes how a ligand like this compound could potentially inhibit a signaling pathway.

G cluster_0 Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Downstream Signaling Downstream Signaling Receptor->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response This compound This compound This compound->Inhibition

Caption: Ligand-mediated inhibition of a signaling pathway.

References

A Comparative Guide to the Synthesis of Longiborneol: Verifying Published Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the complex synthesis of natural products, the ability to replicate and verify published synthetic routes is paramount. This guide provides a detailed comparison of two notable total syntheses of Longiborneol, a bicyclic monoterpenoid. We will objectively compare a modern, highly efficient route developed by the Sarpong group with an earlier enantiospecific synthesis by Kuo and Money. This guide presents quantitative data in structured tables, detailed experimental protocols for key reactions, and a visual representation of the more recent synthetic workflow to aid researchers in their experimental design and execution.

Performance Comparison of Synthetic Routes

The two syntheses of this compound presented here employ a "camphor-first" strategy, utilizing the readily available chiral pool starting material, camphor, or a derivative. However, the efficiency and overall yield of the two routes differ significantly. The more recent Sarpong synthesis is notably shorter and higher yielding.

ParameterSarpong Synthesis (2022)Kuo & Money Synthesis (1988)
Starting Material (S)-Carvone(+)-Camphor
Total Steps 9~11 (from 8-bromocamphor)
Overall Yield ~33%Not explicitly stated, but lower
Key Strategy Scaffold rearrangement, MHAT-initiated cyclizationAlkylation, Mukaiyama Aldol (B89426) cyclization
Scalability Each step demonstrated on gram scaleNot specified
Key Intermediate 8-hydroxycamphorTricyclic methoxyketone

Experimental Protocols

Detailed methodologies for key transformations in each synthesis are provided below. These protocols are summarized from the supplementary information of the respective publications.

Sarpong Synthesis: Metal-Mediated Hydrogen Atom Transfer (MHAT)-Initiated Cyclization

This key step constructs the seven-membered ring of the this compound skeleton.

Procedure: To a solution of the vinyl sulfonate precursor in 1,2-dichloroethane (B1671644) (DCE) at room temperature is added an iron catalyst, a ligand, and a silane (B1218182) reducing agent. The reaction mixture is stirred under an inert atmosphere until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the crude product is purified by column chromatography to yield the tricyclic core of this compound.

Kuo & Money Synthesis: Intramolecular Mukaiyama Aldol Reaction

This reaction is the key ring-closing step to form the tricyclic ketone precursor to this compound.

Procedure: The bicyclic trimethylsilyl (B98337) enol ether precursor is dissolved in a chlorinated solvent and cooled to -78 °C. A Lewis acid, such as titanium tetrachloride (TiCl4), is added dropwise, and the reaction is stirred at low temperature. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated. The resulting crude product, a mixture of diastereomeric tricyclic methoxyketones, is then purified.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow of the Sarpong group's total synthesis of this compound, highlighting the key transformations and intermediates.

Sarpong_Longiborneol_Synthesis S_Carvone (S)-Carvone Epoxy_Carvone Epoxy-carvone S_Carvone->Epoxy_Carvone Epoxidation Cyclobutanol Cyclobutanol Intermediate Epoxy_Carvone->Cyclobutanol Ti(III)-mediated reductive cyclization Hydroxycamphor 8-Hydroxycamphor Cyclobutanol->Hydroxycamphor Semipinacol rearrangement Aldehyde Aldehyde Intermediate Hydroxycamphor->Aldehyde Oxidation Vinyl_Sulfonate Vinyl Sulfonate Precursor Aldehyde->Vinyl_Sulfonate Multi-step sequence Tricycle Tricyclic Core Vinyl_Sulfonate->Tricycle MHAT-initiated cyclization Longicamphor Longicamphor Tricycle->Longicamphor Hydrogenation This compound This compound Longicamphor->this compound Reduction

Caption: Workflow of the Sarpong Synthesis of this compound.

Conclusion

The total synthesis of this compound by Sarpong and coworkers represents a significant advancement in efficiency, proceeding in just nine steps with an impressive overall yield of approximately 33%.[1][2] This is, to date, the shortest synthesis of this compound.[1] The key to this efficiency lies in a scaffold rearrangement strategy to quickly build a complex camphor-based intermediate, followed by a novel metal-mediated hydrogen atom transfer (MHAT)-initiated cyclization to form the characteristic seven-membered ring.[1] Each step of this synthesis has been successfully performed on a gram scale, demonstrating its robustness and practical utility for producing significant quantities of this compound.[1]

In contrast, the earlier synthesis by Kuo and Money, while also enantiospecific and starting from the chiral pool, is a longer and less efficient route.[3] Their approach to synthesizing the key 8-bromocamphor intermediate was noted to be capricious and relatively low yielding.[2][4] The key ring-forming step in their synthesis is an intramolecular Mukaiyama aldol reaction.[5]

For researchers seeking to synthesize this compound, the Sarpong method offers a clear advantage in terms of step economy, overall yield, and scalability. The detailed protocols and workflow provided in this guide should facilitate the replication and verification of this highly efficient synthetic route.

References

Safety Operating Guide

Proper Disposal of Longiborneol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Longiborneol, a flammable solid commonly used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

This compound is classified as a flammable solid. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as Borneol and Isoborneol, indicate a flammability hazard. Therefore, it must be handled and disposed of as a flammable hazardous waste.

Key Hazards:

  • Flammability: Easily ignited by heat, sparks, or flames.[1][2][3]

  • Incompatibility: Reacts with oxidizing agents, acids, and bases.[2][4]

Personal Protective Equipment (PPE) during handling and disposal:

  • Nitrile gloves

  • Chemical splash goggles

  • Fully-buttoned lab coat

Quantitative Data and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. This information is crucial for its proper handling and in determining the appropriate disposal route.

PropertyValueSource
Appearance White to pale yellow crystalsThe Good Scents Company[5]
Melting Point 106.00 to 107.00 °C @ 760.00 mm HgThe Good Scents Company[5]
Boiling Point 130.00 to 150.00 °C @ 760.00 mm HgThe Good Scents Company[5]
Flash Point 248.00 °F (120.00 °C)The Good Scents Company[5]
Solubility Soluble in alcohol; Insoluble in waterThe Good Scents Company[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its safe management from "cradle-to-grave."

Step 1: Waste Identification and Classification

  • Based on its flammability, this compound waste should be classified as a D001 Ignitable Waste under RCRA regulations.[6]

Step 2: Waste Collection and Storage

  • Container: Use a designated, compatible, and properly sealed hazardous waste container. Polyethylene containers are often suitable.[4]

  • Labeling: Clearly label the container with "Hazardous Waste," "this compound," and the associated hazards (e.g., "Flammable Solid").

  • Segregation: Store the waste container in a designated, well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as oxidizers, acids, and bases.[2][4] A flammable storage cabinet is recommended.[2]

  • Accumulation: Adhere to your institution's and local regulations regarding the maximum accumulation time for hazardous waste.

Step 3: Arrange for Professional Disposal

  • Contact: Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][3]

  • Manifest: Ensure a hazardous waste manifest is completed to track the waste from your facility to the final disposal site.

  • Transportation: The waste must be transported by a licensed hazardous waste transporter.[3]

Important Considerations:

  • DO NOT dispose of this compound down the drain or in the regular trash.[2][4]

  • DO NOT attempt to neutralize or treat this compound waste in the laboratory without specific, approved protocols and proper safety controls.

  • In case of a spill, evacuate the area if there is a risk of fire. For small spills, and if properly trained, sweep up the material carefully with spark-resistant tools to avoid generating dust and place it in a sealed container for disposal as hazardous waste.[4]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Longiborneol_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 On-site Management cluster_2 Disposal A Generate this compound Waste B Consult Safety Data Sheet (SDS) (or data for similar compounds) A->B C Identify as Flammable Solid (RCRA Code: D001) B->C D Collect in a Labeled, Compatible Waste Container C->D E Segregate from Incompatible Materials (Oxidizers, Acids, Bases) D->E F Store in a Designated Flammable Waste Area E->F G Contact Environmental Health & Safety (EHS) or Licensed Waste Vendor F->G H Complete Hazardous Waste Manifest G->H I Arrange for Pickup by Licensed Transporter H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Longiborneol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Longiborneol (B1213909) could not be located. The following guidance is based on available data for its physical and chemical properties, as well as general safety protocols for handling flammable, crystalline organic compounds in a laboratory setting. It is crucial to conduct a site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this substance.

Chemical and Physical Properties of this compound

For your reference, the known properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₂₆O[3][4]
Molecular Weight 222.37 g/mol [3][4]
Appearance White to pale yellow crystals[1][2]
Melting Point 106.00 to 107.00 °C @ 760.00 mm Hg[1][2]
Boiling Point 130.00 to 150.00 °C @ 760.00 mm Hg[1][2]
Flash Point 120.00 °C (248.00 °F)[1][2]
Solubility Soluble in alcohol; slightly soluble in water (42.87 mg/L @ 25 °C)[1][2]
Vapor Pressure 0.000278 mmHg @ 25.00 °C (estimated)[1]

Personal Protective Equipment (PPE) for Handling this compound

The following table outlines the recommended personal protective equipment for handling this compound to ensure the safety of laboratory personnel.

Body PartPPE RecommendationRationale
Hands Nitrile or neoprene gloves.To prevent skin contact with the chemical.
Eyes Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and potential splashes.
Body A flame-resistant lab coat.To protect skin and clothing from spills and to provide a barrier against fire.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.To prevent inhalation of airborne particles.
Feet Closed-toe shoes.To protect feet from spills and falling objects.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Conduct Risk Assessment B Review Safety Information A->B C Gather Required PPE B->C D Prepare Work Area (Fume Hood) C->D E Don Appropriate PPE D->E Proceed to Handling F Weigh this compound in a Ventilated Enclosure E->F G Transfer to Reaction Vessel F->G H Perform Experimental Procedure G->H I Decontaminate Work Surfaces H->I Proceed to Cleanup J Segregate and Label Waste I->J K Dispose of Waste According to Institutional Guidelines J->K L Remove and Clean/Dispose of PPE K->L

Safe Handling Workflow for this compound

Hazard Assessment and PPE Selection Logic

The selection of appropriate PPE is a direct response to the identified hazards. The following diagram illustrates this relationship.

cluster_hazards Identified Hazards cluster_ppe Required PPE H1 Flammable Solid P1 Flame-Resistant Lab Coat H1->P1 H2 Inhalation of Dust P2 Respirator/Fume Hood H2->P2 H3 Skin Contact P3 Chemical-Resistant Gloves H3->P3 H4 Eye Contact P4 Safety Goggles H4->P4

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.